Dinitrogen tetroxide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/N2O4/c3-1(4)2(5)6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPZPJSADLPSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O4 | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | dinitrogen tetroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893116 | |
| Record name | Nitrogen tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.011 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen tetroxide appears as red-brown liquid with a sharp, unpleasant chemical odor. Low-boiling (boiling point 21.15 °C) and held as a liquid by compression. Density 1.448 g / cm3. Consists of an equilibrium mixture of brown NO2 (nitrogen dioxide) and colorless N2O4 (dinitrogen tetroxide). Evolves poisonous brown vapors. Cylinders and ton containers may not be equipped with a safety relief device. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing., Liquid, Colorless gas; [HSDB] Red-brown liquid with a sharp unpleasant odor (kept liquid by compression); bp = 21.15 deg C; [CAMEO] | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen oxide (N2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrogen tetroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
70.1 °F at 760 mmHg (USCG, 1999), 21.15 °C | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Reacts with water | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.45 g/cu cm at 20 °C | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1551 mmHg (USCG, 1999), 904.0 [mmHg], 9.04X10+2 mm Hg at 25 °C | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen tetroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Yellow liquid below 22 °C, Colorless liquid; equilibrium with NO2, Brown liquid under pressure /Nitrogen dioxide/ | |
CAS No. |
10544-72-6 | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen oxide (N2O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrogen tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen tetroxide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/nitrogen-tetroxide-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Nitrogen oxide (N2O4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitrogen tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinitrogen tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINITROGEN TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9APC3P75A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11.8 °F (USCG, 1999), -9.3 °C | |
| Record name | NITROGEN TETROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen tetroxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1067 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Structure and Bonding Dynamics of Dinitrogen Tetroxide
Equilibrium Geometries and Conformational Analysis
The potential energy surface of N₂O₄ features several isomers, with the planar, symmetrically bonded structure being the most stable. However, other higher-energy conformations have been identified and studied.
The most stable and well-characterized isomer of dinitrogen tetroxide possesses a planar structure with D₂h symmetry. aip.orgresearchgate.net This conformation features a nitrogen-nitrogen bond linking two NO₂ monomer units. vt.edu Experimental methods, including gas-phase electron diffraction and solid-state neutron diffraction, have confirmed this planar geometry. vt.edu In this arrangement, the molecule is nonpolar, having no permanent dipole moment. vt.edu
Theoretical studies using ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods [CCSD(T)], have successfully reproduced the experimental structural features of the D₂h conformer, establishing it as a true minimum on the potential energy surface. vt.eduresearchgate.net The planarity of the molecule is understood to result from a delicate balance between repulsive forces, which favor a skewed structure, and bonding effects that favor the planar arrangement. stackexchange.comresearchgate.net While a conformation with the two NO₂ groups rotated 90° relative to each other (D₂d symmetry) has been considered, calculations indicate this is a transition state for torsional motion around the N-N bond, not a stable isomer. researchgate.net
Beyond the stable D₂h isomer, higher-energy isomers of N₂O₄ have been investigated. Matrix isolation studies using infrared and Raman spectroscopy provided early evidence for asymmetric structures. aip.orgaip.org One such isomer is the asymmetric trans-ONO-NO₂, which features an O-N-O-NO₂ bonding linkage. aip.org Gas-phase rotational spectroscopy has provided definitive experimental evidence for this trans-asymmetric form. ebi.ac.uk The structure is nearly planar, with the shared oxygen atom positioned closer to the NO₂ group (1.42 Å) than to the NO group (1.61 Å). aip.orgebi.ac.uk Theoretical calculations predict the trans-asymmetric dimer to be the second most stable isomer. aip.org
Peroxide isomers, with an ONOONO chain, have also been predicted by theoretical studies. aip.orgaip.org Quantum-chemical calculations have been employed to determine the geometric, electronic, and thermodynamic parameters of several N₂O₄ isomers, including peroxide forms like cis-cis O=NO-ON=O. researchgate.netresearchgate.net These asymmetric and peroxide forms are proposed as potential intermediates in various chemical reactions, though they are present in very low concentrations under normal conditions. aip.orgresearchgate.net
Interatomic Distances and Intramolecular Bonding Characteristics
The geometry of the D₂h isomer of this compound is defined by its unique bonding characteristics, particularly the unusually long and weak N-N bond.
The N-N bond in this compound is exceptionally long, with experimental values ranging from 1.75 to 1.78 Å. researchgate.netvt.edu Gas-phase electron diffraction determined the bond length to be 1.782 Å, while neutron diffraction studies reported a value of 1.756 Å. aip.orgvt.edu This is significantly longer than the average N-N single bond length of approximately 1.45 Å. wikipedia.org
This weak N-N bond is reflected in its low dissociation energy. The molecule readily dissociates into two nitrogen dioxide (NO₂) radicals. vt.edu The experimentally determined fragmentation enthalpy (ΔH) for the N₂O₄ → 2 NO₂ reaction at absolute zero is a modest 12.7 kcal/mol. vt.edu Theoretical calculations have shown that a high level of electron correlation is necessary to accurately predict the N-N bond distance, which is often underestimated by simpler methods. vt.edu
The N-O bond lengths and O-N-O angles within the N₂O₄ framework are very similar to those in the free NO₂ monomer. researchgate.netvt.edu Experimental and high-level theoretical studies report the N-O bond length to be approximately 1.19 Å. aip.orgwikipedia.org The O-N-O bond angle is wide, with reported values around 134-135°. aip.orgvt.edu For instance, electron diffraction data indicate an N-O bond length of 1.190 Å and an O-N-O angle of 135.4°. aip.org Coupled-cluster calculations have yielded values of 1.195 Å and 134.7°, respectively. vt.edu
| Parameter | Experimental Value (Method) | Theoretical Value (Method) |
|---|---|---|
| N-N Bond Length | 1.756 Å (Neutron Diffraction) vt.edu | 1.752 Å (CCSD(T)) vt.edu |
| 1.782 Å (Electron Diffraction) aip.org | 1.799 Å (B3LYP) researchgate.net | |
| N-O Bond Length | 1.190 Å (Electron Diffraction) aip.org | 1.195 Å (CCSD(T)) vt.edu |
| O-N-O Angle | 135.4° (Electron Diffraction) aip.org | 134.7° (CCSD(T)) vt.edu |
| Reaction | Experimental Dissociation Enthalpy (ΔH at 0 K) |
|---|---|
| N₂O₄ → 2 NO₂ | 12.7 kcal/mol vt.edu |
Electronic Structure and Valence Theories
The electronic structure of this compound explains its unique bonding and properties. Unlike the paramagnetic NO₂ radical, N₂O₄ is diamagnetic because it has no unpaired electrons. wikipedia.org The formation of the N-N bond involves the pairing of the unpaired electrons from two NO₂ units.
The very long and weak N-N bond is described as a σ bond, resulting from the overlap of sp² hybrid orbitals from each nitrogen atom. researchgate.netwikipedia.org Ab initio computations confirm the σ character of the bond electron pair. researchgate.net The weakness of this bond is attributed to significant delocalization of the bonding electron pair across the entire molecule and considerable electrostatic repulsion between the doubly occupied molecular orbitals of the two NO₂ fragments. researchgate.netwikipedia.org
Exploration of the Biradical Nature and Electron Correlation Phenomena
This compound (N₂O₄) presents a fascinating case for examining biradical character and electron correlation. While it can be described as a dimer of two nitrogen dioxide (NO₂) radicals, the nature of the N-N bond is complex. wikipedia.org Some studies suggest that a multireference wavefunction may be necessary to accurately capture the biradical nature of N₂O₄. However, high-level single-reference wavefunction treatments with large basis sets and significant electron correlation have been shown to yield molecular parameters that are in remarkable agreement with experimental values. aip.org
The concept of "increased-valence" structures provides another perspective, describing the bonding in N₂O₄ with fractional 2c-2e (two-center, two-electron) bonds and 2c-1e (two-center, one-electron) bonds. rsc.org This model helps to account for the long and weak N-N single bond observed in the molecule. rsc.org The ground state of systems like N₂O₄ can possess substantial singlet-diradical character, which is reflected in these increased-valence structures. rsc.org The diradical character is a manifestation of strong nondynamic electron correlation, where the electronic wavefunction is not well-described by a single determinant. arxiv.org The use of Unrestricted Hartree-Fock (UHF) natural orbitals can be a valuable tool for initiating multiconfigurational self-consistent field (MC-SCF) calculations to better describe these strongly correlated systems. aip.org
The degree of biradical character can be quantified using various theoretical indices. One such index, y₀, derived from the occupation numbers of natural orbitals, indicates a pure closed-shell structure when y₀ = 0 and a pure diradical character when y₀ = 1. acs.org Analysis of the π system in N₂O₄ conforms to a model of three-center four-electron π bonding that incorporates a significant degree of partial diradical character. researchgate.net
Quantitative Topological Analysis of Atomic and Molecular Interactions (QTAIM)
The Quantum Theory of Atoms in Molecules and Crystals (QTAIM) offers a powerful framework for analyzing the atomic and molecular interactions within this compound. researchgate.netnih.gov This method has been applied to study crystalline α-N₂O₄ using high-resolution, low-temperature X-ray diffraction data, as well as theoretical calculations. researchgate.netnih.gov
Topological analysis of the electron density (ρ) and its Laplacian (∇²ρ) reveals the nature of the chemical bonds. conicet.gov.ar In crystalline α-N₂O₄, QTAIM analysis has identified two distinct types of intermolecular O···O bond paths with lengths of 3.094 Å and 3.116 Å. researchgate.netnih.gov The distribution of the Laplacian of the electron density shows that areas of charge concentration (lumps in the negative Laplacian) on the oxygen atoms of one molecule fit into areas of charge depletion (holes) on the oxygen atoms of adjacent molecules. researchgate.netnih.govresearchgate.net This complementarity is a key feature of the intermolecular bonding.
The analysis of electron density at bond critical points provides quantitative measures of bond strength and character. Furthermore, the exchange and correlation energy densities have been computed, showing that intermolecular interactions in α-N₂O₄ are accompanied by "correlation energy-density bridges" that lower the local potential energy along the O···O bond paths. researchgate.net Meanwhile, the exchange energy density is primarily responsible for defining the shape of the individual molecules. researchgate.net QTAIM can also be used to analyze non-covalent interactions in complexes involving N₂O₄. researchgate.netscilit.com
Intermolecular Bonding Mechanisms in Condensed Phases (e.g., Lewis-type Molecular Complementarity)
In the condensed phase, particularly in the crystalline state, the intermolecular forces in this compound are governed by a principle known as Lewis-type molecular complementarity. researchgate.netnih.govresearchgate.net This concept describes how the electron density distribution facilitates attractive interactions between molecules.
Studies on crystalline α-N₂O₄ have shown that this molecular complementarity is a significant contributor to the intermolecular bonding. researchgate.netnih.govresearchgate.net The interaction involves the overlap of atomic-like basins, defined by zero-flux surfaces in both the electron density and the electrostatic potential. researchgate.netnih.govresearchgate.netebi.ac.uk This overlap leads to an attractive electrostatic interaction between oxygen atoms of neighboring molecules, even though these atoms carry the same net formal charge. researchgate.netnih.govebi.ac.uk
The three-dimensional distribution of the Laplacian of the electron density provides a visual representation of this complementarity. Lumps of negative Laplacian values (indicating charge concentration) on the oxygen atoms of one molecule are aligned with holes (regions of positive Laplacian, or charge depletion) on the oxygen atoms of an adjacent molecule, corresponding to the intermolecular bond paths. researchgate.netresearchgate.net This "lock-and-key" type of electrostatic interaction is a hallmark of Lewis-type molecular complementarity and is crucial for the stability of the crystal structure. researchgate.netresearchgate.net In the presence of water, the intermolecular interactions become more complex, involving hydrogen bonding networks that can facilitate chemical reactions. nih.govrsc.org
Conformational Stability and Isomerization Pathways
Computational Mapping of Rotational Barriers and Potential Energy Surfaces (PES)
Computational studies have been instrumental in mapping the potential energy surface (PES) of this compound and its isomers. nih.govresearchgate.net The most stable isomer is the planar, symmetric O₂N-NO₂ (D₂h symmetry). wikipedia.orgstackexchange.com Ab initio calculations have been performed to determine the equilibrium geometry, harmonic vibrational frequencies, and fragmentation energy of this molecule. aip.org High-level calculations predict an N-N bond distance of 1.752 Å, which is in excellent agreement with the experimental value. aip.org
The PES reveals the existence of other, less stable isomers, such as the asymmetric trans-ONO-NO₂ and cis-ONO-NO₂. nih.govnih.gov The isomerization from the symmetric N₂O₄ to the asymmetric form is an important step in various chemical reactions. researchgate.net The energy barrier for the isomerization of N₂O₄ to trans-ONO-NO₂ in the gas phase has been calculated to be significant, with an enthalpic barrier of 43.9 kcal/mol. nih.gov A more favorable pathway involves the formation of cis-ONO-NO₂ first, followed by conversion to the trans-ONO-NO₂ isomer, which has a much lower enthalpic barrier of 2.4 kcal/mol. nih.gov
The rotational barrier around the N-N bond in the symmetric N₂O₄ has also been a subject of computational investigation. Early calculations estimated this barrier to be around 2.9 kcal/mol, while later studies using a 6-31G* basis set calculated a "rigid" rotational barrier of 4.6 kcal/mol. acs.orgaip.org The planarity of the stable D₂h structure is attributed to the minimization of repulsion between the polar NO₂ groups and the effects of electron delocalization through resonance. stackexchange.com
The presence of other molecules, such as water, can significantly alter the PES. nih.govrsc.org For instance, the Gibbs free energy barrier for the isomerization in an aqueous medium is estimated to be reduced to 21.1 kcal mol⁻¹. researchgate.net
Table of Calculated Rotational and Isomerization Barriers for N₂O₄
| Process | Enthalpic Barrier (kcal/mol) | Computational Method/Notes | Reference |
|---|---|---|---|
| N-N Bond Rotation (D₂h to D₂d) | 2.9 | Early calculation | acs.org |
| N-N Bond Rotation (D₂h to D₂d) | 4.6 | 6-31G* basis set, rigid rotation | aip.org |
| N₂O₄ → trans-ONO-NO₂ | 43.9 | RCCSD(T)/CBS level | nih.gov |
| N₂O₄ → cis-ONO-NO₂ | 1.9 | RCCSD(T)/CBS level, formation from 2 NO₂ | nih.gov |
| cis-ONO-NO₂ → trans-ONO-NO₂ | 2.4 | RCCSD(T)/CBS level | nih.gov |
| N₂O₄ → ONO-NO₂ (in gas phase) | 31 | At 298 K | ebi.ac.uk |
| N₂O₄ → ONO-NO₂ (in aqueous medium) | 21.1 | Ab initio with PCM | researchgate.net |
Intrinsic Reaction Coordinate (IRC) Studies of Isomer Interconversion
Intrinsic Reaction Coordinate (IRC) calculations are a valuable computational tool for mapping the minimum energy path connecting a transition state to its corresponding reactants and products. nih.govpnas.org This method has been employed to elucidate the mechanisms of N₂O₄ isomerization and its subsequent reactions. ebi.ac.ukpurdue.edu
IRC studies have confirmed the pathways for the interconversion between the symmetric N₂O₄ and its asymmetric isomers, cis-ONO-NO₂ and trans-ONO-NO₂. researchgate.net For example, the isomerization of N₂O₄ to ONO-NO₂ has been investigated, and the reaction path has been constructed by finding points on the path through constrained optimizations. researchgate.net These calculations are essential for understanding how the molecule transforms from one stable state to another, passing through a high-energy transition state. nih.gov
Furthermore, IRC calculations have been used to explore the mechanisms of reactions involving N₂O₄ isomers, such as their hydrolysis and reactions with other atmospheric species. ebi.ac.uknih.gov By connecting the transition states with the relevant minima on the potential energy surface, IRC studies provide a detailed picture of the reaction dynamics. nih.gov For instance, the mechanisms of chloride substitution and hydrolysis of both symmetric and asymmetric N₂O₄ have been explored using IRC calculations, which also help in predicting spectroscopic signatures for these processes. ebi.ac.ukresearchgate.net These computational studies provide molecular-level insights into the complex chemical transformations of this compound. ebi.ac.uk
Advanced Spectroscopic and Diffraction Analyses of Dinitrogen Tetroxide
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure and bonding of dinitrogen tetroxide (N₂O₄). As a molecule with D₂h point group symmetry in its stable form, its vibrational modes can be analyzed based on group theory predictions. The molecule is planar, and this symmetry dictates that all gerade (g) modes are Raman active, while all ungerade (u) modes, with the exception of the silent Aᵤ mode, are infrared active. aip.org
Infrared spectroscopy has been a critical tool for studying this compound across its different physical states. In the gas phase, N₂O₄ exists in equilibrium with nitrogen dioxide (NO₂). oxfordreference.comwikipedia.org Gas-phase IR spectra show characteristic absorptions for N₂O₄, such as a notable feature centered at 1756 cm⁻¹, distinct from the absorption of the NO₂ monomer at 1617 cm⁻¹. nist.gov The spectra of gaseous molecules are complicated by rotational-vibrational fine structure. irdg.org
The liquid phase, which is about 99% N₂O₄ at its boiling point, presents a different environment where intermolecular forces can perturb vibrational frequencies compared to the isolated molecules in the gas phase. oxfordreference.comirdg.org
In the solid phase, N₂O₄ exists entirely as the dimer. aip.org Low-temperature IR spectroscopy of polycrystalline N₂O₄ reveals sharp absorption bands corresponding to the fundamental vibrational modes. Group theoretical analysis predicts that for a crystal with a body-centered cubic lattice and D₂h site symmetry, the five infrared-active internal modes should appear as singlets. aip.org These investigations are crucial for understanding the intermolecular forces and crystal structure. aip.org
Raman spectroscopy complements IR studies by probing the molecule's Raman-active vibrational modes. For the N₂O₄ molecule with D₂h symmetry, all gerade modes are Raman active. aip.org This includes the three totally symmetric (A₉) modes, which are expected to yield strong signals.
In the crystalline form, studied at low temperatures (e.g., 20 K), the Raman spectra provide detailed information on both internal and lattice modes. aip.org The crystal structure dictates that the three totally symmetric modes each split into two Raman components, while the other three Raman-active modes remain as singlets. aip.org Studies of polycrystalline samples have successfully identified these fundamental modes and have also observed additional peaks attributed to Fermi resonances, where an overtone or combination band has a similar energy to a fundamental mode, causing a shift in frequency and an increase in intensity. aip.org
| Frequency (cm⁻¹) | Method | Assignment (Symmetry) | Reference |
|---|---|---|---|
| 1757 | IR | B₂ᵤ | |
| 1718 | Raman | B₃₉ | |
| 1383 | Raman | A₉ | |
| 1261 | IR | B₁ᵤ | |
| 807 | Raman | A₉ | |
| 755 | IR | B₁ᵤ | |
| 657 | Raman | B₂₉ | |
| 480 | Raman | B₃₉ | |
| 425 | IR | B₃ᵤ | |
| 265 | Raman | A₉ | |
| 265 | IR | B₂ᵤ | |
| 82 | IR | Aᵤ |
While the harmonic oscillator model provides a good first approximation for molecular vibrations, real molecular potential energy surfaces are anharmonic. iastate.edu This anharmonicity leads to deviations of the observed fundamental vibrational frequencies from the calculated harmonic frequencies. iastate.eduq-chem.com Computational chemistry methods, such as those employing density functional theory (e.g., B2PLYP), can calculate both harmonic and anharmonic frequencies. researchgate.net
For this compound, comparing computationally derived harmonic frequencies with experimental data reveals systematic discrepancies. To improve agreement, calculated harmonic frequencies are often multiplied by an empirical scaling factor. More advanced computational approaches, like second-order vibrational perturbation theory (VPT2), directly calculate anharmonic corrections, providing a more accurate prediction of fundamental frequencies, overtones, and combination bands. q-chem.comresearchgate.net These analyses are essential for the precise assignment of experimental spectra and for refining our understanding of the molecule's potential energy surface. nasa.gov
| Mode | Symmetry | Calculated Harmonic Frequency (HF/6-31G(2df,p)) | Scaled Frequency | Experimental Fundamental Frequency | Reference |
|---|---|---|---|---|---|
| 1 | A₉ | 1608 | 1456 | 1383 | |
| 2 | A₉ | 972 | 880 | 807 | |
| 3 | A₉ | 466 | 422 | 265 | |
| 8 | B₂ᵤ | 2022 | 1831 | 1757 | |
| 10 | B₃₉ | 1992 | 1804 | 1718 |
Rotational Spectroscopy and Gas-Phase Structural Elucidation
Rotational spectroscopy is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. hmc.edu By measuring the frequencies of transitions between rotational energy levels, the moments of inertia can be determined with high accuracy, which in turn allows for the calculation of bond lengths and angles.
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful, modern technique that allows for the rapid acquisition of a broadband rotational spectrum. hmc.eduuni-koeln.desandia.gov In this method, a short, linearly frequency-swept microwave pulse (a "chirp") polarizes all rotational transitions within its bandwidth. hmc.edu The subsequent free induction decay (FID) emitted by the molecules is detected and Fourier transformed to yield the rotational spectrum. uni-koeln.denih.gov
This technique has been applied to the study of this compound formed from the dimerization of NO₂. aip.orgnih.gov The high resolution of CP-FTMW spectroscopy enables the differentiation of various isotopologues (molecules with different isotopes). By analyzing the spectra of multiple isotopically substituted versions of N₂O₄ (e.g., with ¹⁵N and ¹⁸O), a complete and precise molecular structure can be determined. aip.orgnih.gov This method was instrumental in the first gas-phase observation and structural characterization of an asymmetric, trans-N₂O₄ isomer, which has an ON-O-NO₂ linkage. nih.gov
Nuclei with a spin quantum number I ≥ 1, such as ¹⁴N (I=1), possess a non-spherical charge distribution known as a nuclear electric quadrupole moment. iaea.orgwikipedia.org This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution. iaea.org This interaction, known as nuclear quadrupole coupling, causes a splitting of rotational energy levels, which can be observed as hyperfine structure in the rotational spectrum. aip.org
The magnitude of this splitting is characterized by the nuclear quadrupole coupling constant (NQCC). nih.govresearchgate.net In the case of the asymmetric trans-N₂O₄ isomer, the two nitrogen atoms are in chemically distinct environments, and therefore have different EFGs and NQCCs. nih.gov High-resolution microwave spectroscopy, including cavity FTMW techniques, allows for the resolution of this hyperfine structure. aip.org By analyzing the spectra of the ¹⁴N¹⁵NO₄ isotopologue, researchers were able to unambiguously assign the NQCCs for each specific nitrogen atom in the structure, providing detailed information about the electronic environment and bonding at each nitrogen nucleus. aip.orgnih.gov
Electron Diffraction Studies for Precise Gas-Phase Structural Determination
A key study conducted at -21°C determined the structure of gas-phase N₂O₄, confirming a planar configuration with D₂h symmetry. The results from this investigation provided the following structural parameters:
N-N bond length (rNN): 1.782 Å
N-O bond length (rNO): 1.190 Å
O-N-O bond angle (∠ONO): 135.4° aip.org
Interactive Data Table: Gas-Phase Electron Diffraction Data for this compound
| Parameter | Value | Standard Uncertainty |
| N-N bond length (rNN) | 1.782 Å | 0.0083 Å |
| N-O bond length (rNO) | 1.190 Å | 0.0018 Å |
| O-N-O bond angle (∠ONO) | 135.4° | 0.58° |
Note: The data in this table is based on the reinvestigation of the structure of N₂O₄ in the gas phase. aip.org
X-ray and Neutron Diffraction of Crystalline this compound
Diffraction techniques applied to the crystalline solid-state of this compound provide detailed insights into its molecular structure and packing in the crystal lattice. Both X-ray and neutron diffraction have been employed to study crystalline N₂O₄, revealing a planar and symmetric molecule. aip.org
Single-crystal neutron diffraction studies have been particularly informative, conducted at various low temperatures (20 K, 60 K, and 100 K) for the cubic phase of this compound (space group Im3). aip.orgaip.org These experiments allowed for precise determination of nuclear positional and thermal parameters. aip.org
Key findings from neutron diffraction studies include:
The N-N bond length and the O-N-O angle remain constant between 20 K and 100 K, with values of 1.7562 Å and 134.46°, respectively. aip.orgaip.org
The N-O bond length shows a linear increase as the temperature decreases, from 1.1855 Å at 100 K to 1.1893 Å at 20 K. aip.orgaip.org
The lattice parameter of the cubic structure increases with temperature, from 7.6937 Å at 20 K to 7.7925 Å at 140 K. aip.orgaip.org
These solid-state measurements confirm the planarity of the molecule and provide precise bond lengths and angles, which differ slightly from the gas-phase values due to intermolecular forces in the crystal. vt.eduaip.org
Interactive Data Table: Neutron Diffraction Data for Crystalline this compound
| Temperature (K) | N-N Bond Length (Å) | N-O Bond Length (Å) | O-N-O Angle (°) | Lattice Parameter (Å) |
| 20 | 1.7562 (±0.0004) | 1.1893 (±0.0005) | 134.46 (±0.06) | 7.6937 (±0.0006) |
| 60 | 1.7562 (±0.0004) | 1.1873 (±0.0007) | 134.46 (±0.06) | - |
| 100 | 1.7562 (±0.0004) | 1.1855 (±0.0009) | 134.46 (±0.06) | - |
| 140 | - | - | - | 7.7925 (±0.0006) |
Note: This table summarizes key structural parameters of cubic this compound determined by single-crystal neutron diffraction at various temperatures. aip.orgaip.org
Photoelectron Spectroscopy
He(I) and Vacuum Ultraviolet Photoelectron Spectroscopy (VUV-PES)
Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. He(I) and VUV photoelectron spectroscopy have been utilized to study the electronic energy levels of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. thermofisher.comcarleton.edu It has been applied to investigate the adsorption and reaction of nitrogen dioxide (which exists in equilibrium with this compound) on various surfaces.
For instance, XPS studies on the adsorption of nitrogen dioxide on metal oxide particle surfaces, such as γ-Al₂O₃ and α-Fe₂O₃, have shown the formation of surface nitrate (B79036) (NO₃⁻) as the primary species. nih.gov The N1s region of the XPS spectrum reveals a peak with a binding energy of around 407.3 eV, indicative of the +5 oxidation state of nitrogen in nitrate. nih.gov The presence of other nitrogen species with different oxidation states can also be identified, providing insights into the surface chemistry under different environmental conditions like relative humidity and UV irradiation. nih.gov These studies are important for understanding the atmospheric and catalytic chemistry of nitrogen oxides.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Mechanistic Studies
While NMR and MS are powerful tools for mechanistic studies in chemistry, their direct application to this compound itself is limited due to the nature of the molecule. ed.ac.uknih.gov this compound exists in a dynamic equilibrium with nitrogen dioxide (NO₂), a radical species. This equilibrium (N₂O₄ ⇌ 2NO₂) is temperature and pressure-dependent.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying molecular structure and dynamics. muni.cznih.gov However, the paramagnetic nature of NO₂ can lead to significant line broadening in NMR spectra, making detailed analysis of the N₂O₄/NO₂ system challenging. Despite these challenges, specialized NMR techniques can be employed to study the kinetics and thermodynamics of reactions involving this compound. For instance, in situ NMR can be used to monitor the concentrations of reactants and products over time, providing valuable mechanistic information. nih.gov
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of different chemical species. nih.gov MS can be used to study the gas-phase equilibrium between N₂O₄ and NO₂. By analyzing the relative intensities of the peaks corresponding to N₂O₄⁺ and NO₂⁺, information about the equilibrium constant and the thermodynamics of the dissociation can be obtained. Furthermore, MS is invaluable in mechanistic studies of reactions where this compound is a reactant, helping to identify transient intermediates and final products, thereby elucidating the reaction pathway. purdue.edu
Computational Chemistry and Theoretical Modeling of Dinitrogen Tetroxide Systems
Ab Initio Quantum Chemical Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been extensively applied to investigate dinitrogen tetroxide. These methods offer a hierarchical approach to accuracy, with the computational cost increasing with the level of theory and the size of the basis set.
The Self-Consistent Field (SCF) method, specifically the Hartree-Fock (HF) approach, serves as the foundational step for more advanced ab initio calculations. For this compound, SCF calculations provide a basic description of the molecule's planar D₂h structure. researchgate.net However, due to the inherent neglect of electron correlation, SCF methods alone are insufficient for accurately predicting properties like the long and weak N-N bond. vt.edu
Configuration Interaction (CI) introduces electron correlation by including excited electronic configurations in the wavefunction. Limited SCF-CI calculations have been employed to study aspects such as the rotational barrier around the N-N bond. publish.csiro.au These studies have shown that the inclusion of electron correlation through CI provides a more accurate picture of the molecule's energetic landscape. publish.csiro.au For instance, CI calculations have been used to analyze the contributions of cis O-O overlap to the rotational barrier. publish.csiro.au The structure of this compound has been optimized at the CI level, contributing to a better understanding of its equilibrium geometry. researchgate.netaip.orgdntb.gov.uadntb.gov.ua
Coupled-Cluster (CC) theory is a powerful tool for achieving high accuracy in quantum chemical calculations. The CCSD (Coupled-Cluster with single and double excitations) and the more refined CCSD(T) (CCSD with a perturbative treatment of triple excitations) methods are often considered the "gold standard" for single-reference systems. nih.govnih.govchemrxiv.org
For this compound, CCSD(T) calculations have yielded results in excellent agreement with experimental data. aip.orgdntb.gov.ua At the highest levels of theory, the N-N bond distance has been calculated to be approximately 1.752 Å, which aligns well with the experimental value of 1.756 ± 0.01 Å. vt.edudntb.gov.ua CCSD(T) has also been instrumental in predicting the fragmentation energy of the N₂O₄ → 2NO₂ reaction. vt.edu These high-level calculations demonstrate that even for a molecule with a weak, challenging bond, single-reference coupled-cluster methods can provide remarkably accurate molecular parameters. vt.eduaip.orgdntb.gov.ua
| Method | Basis Set | N-N Bond Distance (Å) | Fragmentation Energy (kcal/mol) |
|---|---|---|---|
| CCSD(T) | Large | 1.752 aip.orgdntb.gov.ua | 7.2 (ZPVE and BSSE corrected) aip.orgdntb.gov.ua |
| Experimental | - | 1.756 ± 0.01 vt.edudntb.gov.ua | 12.7 vt.eduaip.orgdntb.gov.ua |
ZPVE: Zero-Point Vibrational Energy, BSSE: Basis Set Superposition Error
Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a computationally less expensive way to include electron correlation compared to coupled-cluster methods. researchgate.netwikipedia.orgsmu.eduq-chem.com MP2 has been widely used to study the geometry and spectral features of this compound. vt.edu
MP2 calculations have successfully described the D₂h conformer of N₂O₄ as a true minimum on the potential energy surface. vt.edu Studies have utilized MP2 with basis sets like 6-311G* to predict harmonic vibrational frequencies. vt.edu However, it has been noted that single-reference MP2 calculations can fail to produce reasonable results for the fragmentation energy of N₂O₄, highlighting the challenges this molecule presents to some theoretical methods. vt.edu Despite this, MP2 remains a valuable tool for initial investigations of electron correlation effects in this compound. vt.eduresearchgate.net
Density Functional Theory (DFT) Applications in Structural and Electronic Characterization
Density Functional Theory (DFT) has emerged as a popular method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. deepdyve.comresearchgate.net DFT has been applied to investigate the structural and electronic properties of this compound. ebi.ac.uk
Various DFT studies have been conducted on nitrogen oxides, including N₂O₄. vt.edu The experimental geometry of this compound has been well reproduced using the local spin density approximation (LSDA). vt.edu Time-dependent DFT (TD-DFT) has been employed to calculate vertical excitation energies, which have shown close agreement with higher-level multireference configuration interaction (MRCI) values. aip.org DFT geometry optimizations have also been performed on the low-lying singlet and triplet states of the molecule, providing insights into its potential energy surfaces. aip.org
Basis Set Selection and Computational Convergence Studies
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For this compound, various basis sets have been employed to study the convergence of its calculated properties. acs.orgresearchgate.netusc.edu
Studies have utilized a range of basis sets, from the smaller 6-311G* to larger, more flexible sets like DZP, TZ2P, and TZ2P+f/TZ2P. vt.edu The use of large basis sets is crucial for accurately describing the weak N-N bond and other subtle electronic effects. aip.orgdntb.gov.ua For instance, calculations of harmonic vibrational frequencies have shown an average absolute error of 51 cm⁻¹ relative to experimental values when using large basis sets. vt.edudntb.gov.ua
Convergence studies involve systematically increasing the size and quality of the basis set to extrapolate to the complete basis set (CBS) limit, which provides a theoretical benchmark. For this compound, it has been demonstrated that single-reference methods, when combined with large basis sets and high levels of electron correlation, can yield molecular parameters that are remarkably close to experimental values. aip.orgdntb.gov.ua Multireference configuration interaction (MRCI) calculations have been performed using the TZVPP basis set with diffuse functions on the nitrogen atoms to investigate vertical excitation energies. ebi.ac.ukaip.org
Assessment of Multireference Wavefunction Necessity in this compound Description
Given the weak N-N bond and the biradical character of the NO₂ monomers, there has been discussion about the necessity of a multireference wavefunction to accurately describe this compound. aip.orgdntb.gov.ua Multireference methods are designed to handle electronic structures where more than one electronic configuration is significant.
However, extensive research has shown that high-level single-reference methods, such as CCSD(T), with large basis sets can provide a surprisingly accurate description of N₂O₄'s molecular properties. vt.eduaip.orgdntb.gov.ua While some studies have employed multireference approaches like CASSCF (Complete Active Space Self-Consistent Field) and MRCI, the results for geometrical parameters are often similar to those from high-level single-reference calculations. vt.eduaip.org This suggests that while nondynamical correlation is present, its inclusion may not be strictly necessary for predicting the equilibrium geometry and other key properties of this compound. vt.edu Nevertheless, for phenomena like photodissociation and the study of excited states, multireference methods like MRCI are indispensable. aip.org
Theoretical Prediction of Energetic Parameters
Computational chemistry provides powerful tools for predicting the energetic parameters of this compound (N₂O₄) systems, offering insights that are often difficult to obtain through experimental methods alone. These theoretical predictions are crucial for understanding the stability, reactivity, and thermodynamics of N₂O₄.
Fragmentation Energies (N₂O₄ → 2 NO₂)
The dissociation of this compound into two nitrogen dioxide (NO₂) radicals is a fundamental process that has been extensively studied using various computational methods. The fragmentation energy, which is the energy required to break the N-N bond, is a key parameter for understanding the stability of the N₂O₄ molecule.
Ab initio studies have been performed at multiple levels of theory to accurately predict this value. Methods such as Self-Consistent Field (SCF), Configuration Interaction (CI), and Coupled-Cluster (CC) theory with large basis sets have been employed. researchgate.net For instance, at the highest levels of theory, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), the calculated N-N bond distance is in excellent agreement with experimental values, around 1.752 Å compared to the experimental 1.756±0.01 Å. researchgate.net
The calculated fragmentation energy is sensitive to the level of theory and the basis set used. Early studies using single-reference methods like Møller-Plesset perturbation theory (MP2) with a 6-311+G(2d,2p) basis set yielded a fragmentation energy of 23.9 kcal/mol, which is significantly higher than the experimental value. vt.edu More advanced methods that account for electron correlation more accurately provide better agreement. For example, CCSD(T) calculations with large basis sets, after correction for zero-point vibrational energy (ZPVE) and basis set superposition error (BSSE), predict a fragmentation energy of 7.2 kcal/mol. researchgate.netvt.edu Other high-level calculations, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), have predicted fragmentation energies of 7.1 kcal/mol and 9.6 kcal/mol, respectively. vt.edu
Density Functional Theory (DFT) has also been applied, with functionals like Becke3LYP yielding a fragmentation energy of 13.65 kcal/mol, which is close to the experimental value of approximately 12.7 kcal/mol at absolute zero. vt.edu The inclusion of ZPVE corrections is crucial as it substantially reduces the classical fragmentation energy. vt.edu
Table 1: Theoretical Fragmentation Energies of N₂O₄ → 2 NO₂
| Computational Method | Basis Set | Fragmentation Energy (kcal/mol) | Reference |
|---|---|---|---|
| MP2 | 6-311+G(2d,2p) | 23.9 | vt.edu |
| CCSD(T) | Large | 7.2 (ZPVE & BSSE corrected) | researchgate.netvt.edu |
| CASSCF | --- | 7.1 | vt.edu |
| CASPT2 | --- | 9.6 | vt.edu |
| Becke3LYP | 6-311+G(2d,2p) | 13.65 | vt.edu |
| Experimental Value | --- | ~12.7 | vt.edu |
Dissociation Equilibrium Thermodynamics (Enthalpy and Entropy) Derived from Theoretical Models
Theoretical models are instrumental in deriving the thermodynamic properties of the N₂O₄ dissociation equilibrium. The standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be calculated from the standard-state enthalpies of formation and standard-state entropies of the reactant and products. purdue.edu For the reaction 2NO₂(g) ⇌ N₂O₄(g), the standard enthalpy is approximately -57.2 kJ/mol, and the standard entropy is about -175.83 J/mol·K. purdue.edu
Quantum chemical calculations using methods like CCSD(T) have been used to obtain thermodynamic data for the dimerization of NO₂. researchgate.netmpg.de These calculations provide optimized geometries and frequencies that are then used in standard statistical mechanical formulas to compute thermal contributions to internal energy, enthalpy, and entropy over a range of temperatures. mpg.de This allows for the prediction of the temperature dependence of the Gibbs free energy (ΔG°) and the equilibrium constant (Kₚ). purdue.edudoubtnut.com
A new thermodynamic model based on the Peng-Robinson equation of state coupled with advanced mixing rules has been developed to accurately represent the vapor-liquid equilibrium of dissociating this compound. researchgate.net This model optimizes the critical coordinates of the pure components (N₂O₄ and NO₂) to fit experimental data, providing a robust representation of pressures and densities in the equilibrium state. researchgate.net
Table 2: Calculated Equilibrium Constant (Kₚ) at Various Temperatures for N₂O₄ ⇌ 2NO₂
| Temperature | ΔG° (kJ/mol) | Kₚ |
|---|---|---|
| 100 °C (373 K) | 8.4 | 0.066 |
| 0 °C (273 K) | -9.2 | 58 |
| -78 °C (195 K) | -22.9 | 1.3 x 10⁶ |
| -196 °C (77 K) | -43.6 | 3.7 x 10²⁹ |
Data derived from calculations assuming small temperature dependence of ΔH°. purdue.edu
Modeling Intermolecular Interactions and Properties of Condensed Phases
Understanding the behavior of this compound in its liquid and solid states requires accurate modeling of intermolecular interactions. In the condensed phase, the properties of N₂O₄ are influenced by its dissociation into NO₂ and the interactions between these species.
Several theoretical models have been employed to describe the reacting system of N₂O₄ and NO₂. One approach assumes that all species are hard spheres with an attractive mean field component (HSA model). researchgate.net Another uses a semiempirical equation of state (EOS). researchgate.net These models, which use parameters derived from Monte Carlo simulations, have been successful in predicting the properties of the N₂O₄/NO₂ equilibrium in the liquid phase and when dissolved in organic solvents like CCl₄ and cyclohexane. researchgate.net The HSA model tends to underestimate the dissociation constant of N₂O₄ in the liquid phase, while the semiempirical EOS overestimates it slightly. researchgate.net
Molecular dynamics (MD) simulations, particularly those using reactive force fields like ReaxFF, are powerful tools for studying condensed-phase systems. acs.org ReaxFF can model the formation and breaking of chemical bonds, making it suitable for simulating the N₂O₄ ⇌ 2NO₂ equilibrium and its reactions. For example, ReaxFF-based MD simulations have been used to study the reaction of N₂O₄ with water, revealing that the reaction proceeds through the formation of N₂O₄(H₂O)ₙ complexes. acs.org The rate of reaction and the products formed are dependent on the concentration of water. acs.org
Ab initio molecular dynamics (AIMD) simulations provide a higher level of theory for studying condensed-phase reactions. researchgate.net AIMD has been used to investigate the combustion of hydrazine (B178648) with this compound, showing the formation of various products like NO, NO₂, and H₂O under high temperature and pressure. researchgate.net In the context of solvents, AIMD simulations have shown that in the condensed phase, two NO₂ molecules can form an N-N bond, leading to N₂O₄, which is energetically more stable. osti.gov
Computational studies have also explored the interaction of N₂O₄ with other molecules and ions in clusters, which serve as models for condensed-phase and surface reactions. ebi.ac.ukescholarship.org For instance, the interaction of N₂O₄ with ions like SO₄²⁻ and Cl⁻ in small water clusters has been studied to understand the microscopic mechanisms of these reactions. ebi.ac.uk Similarly, the formation of stable complexes between N₂O₄ and nitric acid (HNO₃) or the nitrate (B79036) radical (NO₃⁻) has been investigated, revealing strong binding energies and potential roles in atmospheric chemistry. escholarship.org The condensed-phase environment can significantly alter reaction barriers; for example, the isomerization of N₂O₄ to ONO-NO₂ has a lower energy barrier in an aqueous medium compared to the gas phase. researchgate.net
Advanced Computational Approaches for Reaction Dynamics and Mechanism Elucidation
Advanced computational methods are essential for elucidating the complex reaction dynamics and mechanisms involving this compound. These approaches go beyond static energetic calculations to explore the potential energy surfaces and the time evolution of chemical reactions.
Ab initio molecular dynamics (AIMD) allows for the simulation of chemical reactions from first principles, without the need for pre-parameterized force fields. researchgate.netresearchgate.net This method has been applied to study the hypergolic reaction between hydrazine (N₂H₄) and N₂O₄. researchgate.netpsu.edu AIMD simulations of N₂H₄ and N₂O₄ mixtures show the collision, mixing, and chemical interactions that lead to combustion, identifying key intermediates and products. researchgate.net
For complex reaction networks, statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are often combined with quantum chemical calculations. researchgate.net This approach is used to calculate pressure- and temperature-dependent rate coefficients for elementary reactions. For example, the reaction of the N₂H₃ radical with NO₂ has been studied using RRKM master equation simulations, which revealed that the major products change with temperature. ebi.ac.uk Similarly, the kinetics of reactions between N₂O₄ and various forms of hydrazine have been investigated to understand the mechanism of hypergolic ignition. psu.eduaiaa.org These studies show that the reaction can be initiated by the small fraction of asymmetric ONONO₂ isomer present in equilibrium with the symmetric N₂O₄. psu.eduaiaa.org
The elucidation of reaction mechanisms often involves mapping out the potential energy surface (PES) for a given reaction. High-level quantum chemical methods, such as CCSD(T), are used to locate stationary points (reactants, products, intermediates, and transition states) on the PES. researchgate.netacs.org For the reaction of methanol (B129727) (CH₃OH) with N₂O₄, calculations have shown that the reaction is controlled by the isomerization of N₂O₄ to trans-ONONO₂ within the collision complex, which then rapidly reacts to form the observed products. acs.org
Classical molecular dynamics simulations using specialized potentials have also been used to study the dissociation and association dynamics of N₂O₄ in the liquid state. researchgate.net These simulations have identified different dissociation pathways, including collisional activation and a NO₂-mediated bond transfer, with the latter being more probable. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Dinitrogen Tetroxide
Oxidation Reactions Mediated by Dinitrogen Tetroxide
As a strong oxidizing agent, this compound can oxidize a broad spectrum of organic and inorganic compounds. Its reactivity can be modulated by reaction conditions and the substrate, and it is often used in both neat form and supported on solid materials like activated charcoal or shell powder to enhance handling and selectivity. researchgate.nettsijournals.com
This compound has been effectively employed for the selective oxidation of various functional groups. Benzylic alcohols and ethers are readily oxidized to their corresponding carbonyl compounds. researchgate.netresearchgate.net For instance, solutions of this compound in solvents like chloroform (B151607) have been shown to convert a variety of substituted benzyl (B1604629) alcohols into the corresponding aromatic aldehydes in excellent yields. rsc.org This method is noted for its simplicity and effectiveness as a general preparative technique for aromatic aldehydes. rsc.org Similarly, this compound supported on activated charcoal (N₂O₄/charcoal) is an efficient reagent for oxidizing benzylic alcohols and for the oxidative cleavage of trimethylsilyl (B98337) (TMS) and tetrahydropyranyl (THP) ethers to their carbonyl derivatives. researchgate.net
The oxidation of sulfur-containing compounds is another significant application. This compound, particularly when impregnated on activated charcoal, achieves chemoselective oxidation of sulfides to sulfoxides and disulfides to thiosulfonates at room temperature without significant over-oxidation. researchgate.net This reagent demonstrates high selectivity, for example, in converting dialkyl sulfides to sulfoxides in the presence of diaryl or alkyl-aryl sulfides. researchgate.net
In the realm of inorganic chemistry, this compound reacts with base metals such as copper, zinc, and tin to form anhydrous metal nitrates. wikipedia.org It is also a key component in rocket propellants, where it serves as a powerful oxidizer, often in hypergolic combination with hydrazine-based fuels. wikipedia.org
The table below summarizes the oxidation of various substrates using this compound.
| Substrate Type | Example(s) | Product(s) | Reagent/Conditions | Reference(s) |
| Aromatic Alcohols | Benzyl alcohol, Substituted benzyl alcohols | Benzaldehyde, Substituted benzaldehydes | N₂O₄ in Chloroform | rsc.org |
| Benzylic Ethers | Trimethylsilyl (TMS) and Tetrahydropyranyl (THP) ethers | Corresponding carbonyl compounds | N₂O₄/Activated Charcoal | researchgate.net |
| Sulfides | Dialkyl sulfides, Diaryl sulfides | Sulfoxides | N₂O₄/Activated Charcoal | researchgate.net |
| Disulfides | Organic disulfides | Thiosulfonates | N₂O₄/Activated Charcoal | researchgate.net |
| Alcohols | Methyl and Ethyl alcohol | Alkyl nitrites, Nitric acid | N₂O₄ (liquid or vapor phase) | rsc.org |
| Metals | Copper (Cu), Zinc (Zn), Tin (Sn) | Anhydrous metal nitrates (M(NO₃)₂) | N₂O₄ | wikipedia.org |
The mechanisms of oxidation by this compound are often complex and can involve radical or ionic pathways, depending on the substrate and reaction conditions. In the oxidation of benzylic alcohols, one proposed mechanism involves the heterocoupling of an ArCHR(*) radical and an NO₂ radical. researchgate.net This forms a benzylic nitrite (B80452) intermediate, which subsequently undergoes hydrolysis or acetolysis to yield the final aldehyde or ketone products. researchgate.net
When reacting with simple alcohols like methanol (B129727) and ethanol (B145695) at room temperature, this compound primarily yields the corresponding alkyl nitrite and nitric acid (ROH + N₂O₄ → RONO + HNO₃), with significant oxidation being a minor pathway. rsc.org This highlights a nitrosating capability of N₂O₄ under certain conditions.
In the context of surface chemistry, the interaction between sulfur dioxide (SO₂) and nitrogen dioxide (NO₂) on alumina (B75360) surfaces has been studied. researchgate.net In the presence of SO₂, the typical reaction pathway of NO₂ is altered, inhibiting nitrite formation and leading to this compound (N₂O₄) as a new intermediate in the oxidation to surface nitrate (B79036) species. researchgate.net The oxidation of carbon-based materials, such as carbon nanotubes, has also been reported, although the detailed mechanistic pathways are intricate, involving the disruption of the carbon framework by the strong oxidizing agent. scispace.com
Nitration Reactions Utilizing this compound
This compound is a highly effective nitrating agent for a wide range of organic compounds. thieme-connect.comtandfonline.com It can be used directly, in solution with organic solvents, or in combination with catalysts like zeolites to improve yield and regioselectivity. rsc.orgcardiff.ac.uk
This compound facilitates the nitration of various aromatic systems under mild, often non-acidic conditions. rsc.org It can nitrate aromatic hydrocarbons such as benzene, naphthalene, and phenanthrene. google.com The reaction can be performed with liquid N₂O₄ or gaseous nitrogen dioxide, sometimes in the presence of a heterogeneous oxidic catalyst and a small amount of water. google.com
For substituted aromatics, N₂O₄ offers a pathway to nitro derivatives that may be difficult to access through conventional mixed-acid nitration. rsc.org The use of zeolites as solid catalysts in conjunction with this compound and oxygen (or air) has emerged as a cleaner process, leading to high yields and significant para-selectivity for substrates like halogenobenzenes. cardiff.ac.ukrsc.org Metal nitrate complexes, such as Zn(NO₃)₂·2N₂O₄, have also been developed as effective nitrating agents for the selective mono-, di-, or trinitration of phenols and the mononitration of other activated or moderately deactivated arenes. tandfonline.com
Furthermore, this compound has been successfully used for the nitration of fullerenes. researchgate.net For example, C₆₀ fullerene dissolved in carbon disulfide can be readily nitrated by N₂O₄ to produce polynitrofullerenes. tandfonline.commdpi.com
The table below presents examples of aromatic nitration using this compound.
| Substrate Class | Example(s) | Product(s) | Reagent/Conditions | Reference(s) |
| Aromatic Hydrocarbons | Benzene, Naphthalene, Anthracene | Mononitro derivatives | N₂O₄, often with a catalyst | google.comresearchgate.net |
| Substituted Aromatics | Halogenobenzenes, Anisole, Phenols | para-Nitro isomers, Polynitrated phenols | N₂O₄/Zeolite/Air, Zn(NO₃)₂·2N₂O₄ | tandfonline.comcardiff.ac.ukrsc.org |
| Fullerenes | C₆₀ | Polynitrofullerenes (e.g., C₆₀(NO₂)₁₄) | N₂O₄ in Carbon disulfide or Benzene | tandfonline.comresearchgate.net |
The reaction of this compound with alkenes and other unsaturated compounds is complex and highly dependent on factors like solvent, temperature, and the structure of the alkene. cdnsciencepub.comnih.gov Unlike aromatic nitration, which is a substitution reaction, the interaction of N₂O₄ with alkenes typically results in addition products. sci-rad.com For instance, the reaction of ethene with N₂O₄ yields a mixture of 1,2-dinitroethane and 2-nitroethyl nitrite. sci-rad.com
The reaction with acetylated glycals, a class of unsaturated carbohydrates, can be controlled to yield different products. cdnsciencepub.com Depending on the conditions, the reaction can produce dimeric acetylated 2-deoxy-2-nitroso-α-D-aldopyranosyl nitrates or acetylated 2-nitroglycals. cdnsciencepub.com Similarly, the nitration of unsaturated fatty acids by nitrogen dioxide (in equilibrium with N₂O₄) generates electrophilic nitro-fatty acids. nih.govnih.gov The reaction can proceed via radical hydrogen abstraction or direct addition of the •NO₂ radical to the double bond. nih.govconicet.gov.ar
The mechanism of nitration by this compound is multifaceted and can proceed through several pathways. sciencemadness.org The specific mechanism is dictated by the substrate, solvent, and presence of catalysts or other reagents.
Radical Pathways : Due to the equilibrium N₂O₄ ⇌ 2NO₂, a significant pathway involves the nitrogen dioxide radical (•NO₂). rsc.orgcia.gov In the nitration of alkenes and unsaturated fatty acids, the mechanism is often initiated by the radical addition of •NO₂ to the double bond. nih.govnih.govconicet.gov.ar For some hydrocarbons, nitration is believed to proceed through the formation of a free radical via interaction with the NO₂ monomer. cia.gov
Electrophilic Substitution and Ion Involvement : In aromatic nitration, the mechanism can be electrophilic. This compound can undergo heterolytic dissociation, particularly in polar media, to form a nitrosonium-nitrate ion pair ([NO⁺][NO₃⁻]). wikipedia.orgnih.gov This can lead to a mechanism where the aromatic ring is first attacked by the nitrosonium ion (NO⁺) in a nitrosation step. researchgate.netrsc.org The resulting nitroso-aromatic intermediate is then rapidly oxidized, often by N₂O₄ itself, to the final nitro-aromatic product. researchgate.netsciencemadness.org
Nitronium Ion (NO₂⁺) Involvement : While N₂O₄ itself can act as a nitrating agent, its reactivity can be enhanced in the presence of acids or catalysts that promote the formation of the highly electrophilic nitronium ion (NO₂⁺). scispace.comresearchgate.net In certain systems, this compound is a precursor to dinitrogen pentoxide (N₂O₅), which can dissociate into the nitronium ion and a nitrate ion (NO₂⁺ + NO₃⁻), leading to a powerful electrophilic nitrating system. scispace.comrsc.org The nitration of deactivated aromatic compounds, for example, often requires such strongly electrophilic species. nih.gov Studies on the nitration of p-chloroanisole catalyzed by nitrous acid have shown that both the this compound molecule and the nitrosonium ion can act as active nitrosating agents, which is the precursor step to nitration in that system. rsc.org
Regioselectivity and Stereospecificity in Nitration Processes
The reactions of this compound (N₂O₄) with alkenes can produce a variety of products, and the reaction pathway is highly dependent on factors such as the solvent, temperature, and the structure of the alkene. cdnsciencepub.com For instance, the addition of N₂O₄ to acetylated glycals can yield either acetylated 2-deoxy-2-nitroso-α-D-aldopyranosyl nitrates or acetylated 2-nitroglycals, depending on the reaction conditions. cdnsciencepub.com The reaction of nitrosyl chloride with acetylated glycals, in contrast, shows a high degree of stereospecificity, affording dimeric acetylated 1,2-cis-2-deoxy-2-nitroso-α-D-aldopyranosyl chlorides. cdnsciencepub.com
In the nitration of phenolic compounds, regioselectivity is a significant consideration. The distribution of ortho- and para-isomers is influenced by steric hindrance, electronic effects, solvent effects, and the nature of the nitrating agent. dergipark.org.tr While this compound itself is not typically a potent nitrating agent for aromatic compounds, complexes of metal nitrates with this compound have been developed as reagents for the para-selective nitration of phenols. google.comgoogle.com Conversely, methods have also been developed for the regioselective ortho-directed nitration of phenolic compounds. google.comgoogle.com For example, this compound complexes of iron and copper nitrates have been shown to be effective for the selective mono- and dinitration of phenolic compounds. tandfonline.com
The stereochemistry of the addition of this compound to various alkenes, including Δ⁹,¹⁰-octalin, norbornene, and indene, has been studied, revealing the complex nature of these reactions. capes.gov.br The addition of N₂O₄ to alkenes in the presence of iodine leads to the formation of adducts that can be readily converted to nitro-styrenes. soton.ac.uk
Reactions within Nitrogen Oxide Systems
This compound exists in a dynamic equilibrium with nitrogen dioxide (NO₂), a paramagnetic brown gas. oxfordreference.com This equilibrium is fundamental to the chemistry of N₂O₄. wikipedia.orgufl.edulibretexts.org The dissociation of the colorless, diamagnetic N₂O₄ into two molecules of the brown NO₂ is a reversible process that is highly dependent on temperature. libretexts.orgscienceready.com.au At lower temperatures, the equilibrium favors the formation of N₂O₄, while at higher temperatures, the equilibrium shifts towards NO₂. libretexts.orgscienceready.com.au For example, at its boiling point of 21.1°C, the liquid is almost entirely N₂O₄, but in the gas phase at this temperature, about 15.9% exists as NO₂. researchgate.net The dissociation to NO₂ is nearly complete above 135°C. researchgate.net
The equilibrium constant (K) for this reaction quantifies the relative amounts of the two species at equilibrium. ufl.edu The value of K is dependent on temperature. ufl.edu For the reaction N₂O₄(g) ⇌ 2NO₂(g), the equilibrium constant Kp was found to be 636 mm at 49.7°C. doubtnut.com At 298.16 K, ΔG° for this reaction is 1.151±0.004 kcal/mole, and ΔH° is 13.640±0.100 kcal/mole. aip.org The kinetics of this equilibrium are very rapid, with the half-life for the conversion of N₂O₄ to NO₂ being about 10 microseconds. tandfonline.com
The following table summarizes the equilibrium constant for the N₂O₄ ⇌ 2NO₂ reaction under different conditions:
| Temperature (°C) | Equilibrium Constant (Kc) | Initial [N₂O₄] (M) | Equilibrium [N₂O₄] (M) | Equilibrium [NO₂] (M) |
| 25 | 4.64 x 10⁻³ | 0.0654 | - | - |
| 25 | 8.01 x 10⁻³ | - | 2.48 x 10⁻² | 1.41 x 10⁻² |
| 100 | 0.21 | - | 0.00251 | - |
Data compiled from multiple sources. ufl.edubrainly.com
Dinitrogen trioxide (N₂O₃) is an intensely blue compound that plays a significant role in nitrosation reactions. unacademy.comsciencemadness.org It is formed from the reaction of nitric oxide (NO) and nitrogen dioxide (NO₂), and it exists in equilibrium with these components. unacademy.comnih.gov This equilibrium favors the dissociation of N₂O₃ into NO and NO₂ at higher temperatures. wikipedia.org N₂O₃ is considered the anhydride (B1165640) of nitrous acid (HNO₂) and reacts with water to form it. sciencemadness.orgwikipedia.org
In aqueous solutions, N₂O₃ is a powerful nitrosating agent. researchgate.net The nitrosation of amines by gaseous N₂O₃ and N₂O₄ in aqueous alkaline solutions has been studied in detail. rsc.org For N₂O₃, which is fully dissociated in the gas phase, the recombination of NO and NO₂ in an aqueous solution can produce the less stable ON-ONO isomer, which is a key intermediate in the formation of N-nitrosopiperidine. rsc.org The formation of this isomer from the radical components in solution can be the rate-limiting step in these nitrosation reactions. rsc.org
The reactivity of this compound in nitrosation is more complex. It is proposed that N₂O₄ can exist as two isomers: the more stable, symmetrical O₂N–NO₂ and the less stable ON–ONO₂. rsc.org The symmetrical isomer is thought to lead to nitration products, while the less stable isomer is responsible for nitrosation. rsc.org The addition of a small amount of nitric oxide to this compound can lead to the formation of dinitrogen trioxide, which can inhibit stress-corrosion cracking in certain applications. wikipedia.org This mixture is often referred to as mixed oxides of nitrogen (MON). wikipedia.org
Cryogenic Reactions and Low-Temperature Reaction Kinetics
The reactivity of this compound at low temperatures has been the subject of investigation, particularly in the context of its interaction with other molecules under cryogenic conditions. Studies have shown that N₂O₄ can react with ethylene (B1197577) at temperatures as low as -40°C. researchgate.netnih.govresearchgate.net Infrared spectroscopic analysis of the products from this reaction revealed the presence of organic nitro compounds and organic nitrates, indicating the potential for the formation of explosive substances. researchgate.netnih.gov This is analogous to the known explosive cryogenic reaction between N₂O₄ and butadiene. researchgate.netnih.gov
The adsorption and photochemistry of this compound on low-temperature ice layers have also been examined. rsc.org At around 100 K, gaseous NO₂ adsorbs onto ice, forming N₂O₄ as the sole parent species on the surface. rsc.org Research indicates that the interaction between N₂O₄ and the ice is physical, with no chemical reaction occurring between them at this temperature. rsc.org The photochemistry of N₂O₄ physisorbed on low-temperature ice was found to be similar to its gas-phase counterpart. rsc.org
Low-temperature kinetic studies are crucial for understanding the mechanisms of reactions involving N₂O₄. For example, the kinetics of the hypergolic reactions of N₂O₄ with dimethylhydrazines have been computed over a wide temperature range (200–2000 K). researchgate.net These studies indicate that the reactions are extremely fast, with the half-life of N₂O₄ in the presence of excess 1,1-dimethylhydrazine (B165182) predicted to be very short at ambient temperature. researchgate.net
Reactions in Solution and Solvent Effects on Reactivity
The reactivity of this compound is significantly influenced by the solvent. In the gas phase, the equilibrium between N₂O₄ and NO₂ is well-established. In solution, this equilibrium is also present, but the equilibrium constant is affected by the solvent. The dissociation of N₂O₄ to NO₂ has been measured in various organic solvents, including hexane, carbon tetrachloride, and chloroform. researchgate.net The equilibrium constant for this dissociation is lower in these solvents compared to the gas phase. researchgate.net
This compound reacts with water to produce both nitric acid (HNO₃) and nitrous acid (HNO₂). wikipedia.org The nitrous acid can then decompose to form nitric oxide and more nitric acid. wikipedia.org This hydrolysis reaction is a key step in the industrial production of nitric acid. wikipedia.org The mechanism of N₂O₄ hydrolysis is thought to involve the isomerization of N₂O₄ to ONONO₂, which then reacts with water. acs.org The energy barrier for this isomerization is significantly reduced in an aqueous medium compared to the gas phase. acs.org
In organic solvents, the reactions of N₂O₄ can be quite different. For example, the reaction of this compound with ethyl and methyl alcohol in both the liquid and vapor phases is rapid and primarily yields the alkyl nitrite and nitric acid, with very little alkyl nitrate being formed. researchgate.net Ionic liquids have also been explored as solvents for reactions involving N₂O₄. ebi.ac.uk These solvents can promote the dissociation of N₂O₄ into NO⁺ and NO₃⁻ ions and can participate in the formation of crystalline products. ebi.ac.uk The nature of the solvent can also affect the regioselectivity and stereospecificity of nitration reactions involving N₂O₄. cdnsciencepub.com Statistical mechanical studies have been employed to model the effects of inert solvents on the dissociation equilibrium of this compound. tandfonline.com
Reactivity in Ionic Liquids as Reaction Media
The use of ionic liquids (ILs) as reaction media for this compound (N₂O₄) has revealed unique reactivity pathways, largely driven by the ability of the IL to facilitate the dissociation of N₂O₄. researchgate.netebi.ac.uk Ionic liquids that are stable against oxidation and nitration, such as those based on the 1-n-butyl-3-methylimidazolium (BMIm⁺) cation, are suitable solvents for these reactions. researchgate.netebi.ac.uk In these media, this compound undergoes heterolytic dissociation into nitrosonium (NO⁺) and nitrate (NO₃⁻) ions. researchgate.netebi.ac.uk This dissociation is a key step, as the resulting nitrosonium ion is a potent oxidizing agent. wikipedia.org
Research has demonstrated that the nature of the anion in the ionic liquid plays a crucial role in determining the final products when a metal, such as copper, is introduced. researchgate.netebi.ac.uk The ionic liquid not only acts as a solvent but also participates in the formation of various crystalline products. researchgate.netebi.ac.uk For instance, the reaction of copper with N₂O₄ in different BMIm-based ionic liquids yields distinct compounds. researchgate.netebi.ac.uk The formation of these specific products is influenced by their relative solubility in the ionic liquid medium. researchgate.net
The direct reaction between N₂O₄ and an ionic liquid like BMImBF₄ can also produce crystals of nitrosonium tetrafluoroborate (B81430) (NO[BF₄]). researchgate.net Single-crystal X-ray diffraction analysis of this product confirms the presence of NO⁺ cations and tetrahedral [BF₄]⁻ anions, providing clear evidence for the heterolytic cleavage of N₂O₄ when dissolved in the ionic liquid. researchgate.net
Table 1: Products from the Reaction of Copper with N₂O₄ in Different Ionic Liquids
| Ionic Liquid (BMImA) | Anion (A⁻) | Crystalline Product |
| (BMIm)[BF₄] | [BF₄]⁻ | NO[BF₄] |
| (BMIm)[(CF₃SO₂)₂N] | [(CF₃SO₂)₂N]⁻ | NO[Cu(NO₃)₃] |
| (BMIm)[CF₃COO] | [CF₃COO]⁻ | (BMIm)₂[Cu₂(CF₃COO)₆] |
Data sourced from references researchgate.netebi.ac.uk.
Interactions with Metal Complexes and their Coordination Chemistry
This compound is a key reagent for the synthesis of anhydrous metal nitrates and various coordination complexes. wikipedia.orgwikipedia.org Its reactivity stems from its molecular autoionization to form nitrosonium nitrate, [NO⁺][NO₃⁻]. wikipedia.orgwikipedia.org The nitrosonium ion generated in this process is a strong oxidizing agent, capable of reacting with various metals. wikipedia.orgwikidoc.org
The general reaction for the synthesis of anhydrous metal nitrates from a base metal can be represented as:
M + 2 N₂O₄ → M(NO₃)₂ + 2 NO (where M = Cu, Zn, Sn) wikipedia.org
This method is particularly useful for preparing anhydrous forms of metal nitrates. For example, the reaction of copper metal with a solution of N₂O₄ is a route to anhydrous copper(II) nitrate. wikipedia.org
The coordination chemistry can be more complex than simple nitrate salt formation. The reaction of N₂O₄ with some metals, metal halides, or metal carbonyls can lead to the formation of complex salts. For instance, the reaction with chromium yields Cr(NO₃)₃(N₂O₄)₂, which was later identified through structural analysis to be the salt (NO⁺)₂[Cr(NO₃)₅]²⁻. wikipedia.org In this complex, the nitrate ions act as O,O'-bidentate ligands. wikipedia.org
The nitrate ligand (NO₃⁻) is versatile and can coordinate to metal centers in several ways, most commonly as a unidentate or a bidentate ligand. wikipedia.org In many homoleptic metal nitrate complexes, the nitrate ligands are O,O'-bidentate. wikipedia.org The interconversion of nitrogen oxides can also lead to the formation of metal nitrosyl complexes as byproducts. wikipedia.org
Table 2: Examples of Metal Reactions with this compound
| Reactant Metal (M) | Product | Reference |
| Copper (Cu) | Cu(NO₃)₂ | wikipedia.orgwikipedia.org |
| Zinc (Zn) | Zn(NO₃)₂ | wikipedia.org |
| Tin (Sn) | Sn(NO₃)₂ | wikipedia.org |
| Chromium (Cr) | (NO⁺)₂[Cr(NO₃)₅]²⁻ | wikipedia.org |
Synergistic Reaction Pathways (e.g., SO₂/NO₂/N₂O₄ with H₂O/NH₃)
Theoretical calculations have been employed to investigate the synergistic oxidation of sulfur dioxide (SO₂) by nitrogen dioxide (NO₂), where this compound (N₂O₄), the dimer of NO₂, acts as a key intermediate. semanticscholar.orgnih.gov These studies show that in the gas phase, SO₂ can be oxidized to sulfur trioxide (SO₃) by the N₂O₄ intermediate. semanticscholar.orgnih.govresearchgate.net The presence of other atmospheric molecules, specifically water (H₂O) and ammonia (B1221849) (NH₃), has a significant impact on these reaction pathways. semanticscholar.orgnih.gov
The addition of water molecules to the SO₂-2NO₂ system reduces the energy barrier for the oxidation step. semanticscholar.orgnih.gov As the number of water molecules increases, this catalytic effect is enhanced, which also promotes the formation of nitrous acid (HONO). semanticscholar.org For example, in the SO₂-2NO₂-H₂O system, the lowest energy barrier found for the hydrolysis reaction is a mere 0.29 kcal/mol, making the production of HONO highly favorable from an energetic standpoint. semanticscholar.orgnih.gov The presence of three water molecules was found to lower the energy barrier significantly more than just one water molecule. semanticscholar.org
Ammonia plays an even more crucial role, particularly in stabilizing the product complexes. semanticscholar.orgnih.govnih.gov When NH₃ is included in the reaction system, it can lower the energy barrier for the oxidation step more effectively than water alone. nih.govnih.gov For instance, in a system with two water molecules, replacing one water molecule with one ammonia molecule (maintaining a 1:1 ratio) results in a lower energy barrier for the oxidation step. nih.govnih.gov NH₃ is more effective than H₂O at stabilizing the resulting product complexes and in acting as a proton acceptor. nih.gov These synergistic reactions are considered a potential source of sulfate (B86663) aerosol formation in the atmosphere, contributing to environmental issues like haze. semanticscholar.orgnih.gov
Table 3: Effect of H₂O and NH₃ on Reaction Energy Barriers
| Reacting System | Key Finding | Reference |
| SO₂-2NO₂-H₂O | The presence of H₂O reduces the energy barrier for SO₂ oxidation. The lowest barrier is 0.29 kcal/mol. | semanticscholar.orgnih.gov |
| SO₂-2NO₂-nH₂O (n=1, 2, 3) | Increasing the number of H₂O molecules further reduces the energy barrier and promotes HONO production. | semanticscholar.org |
| SO₂-2NO₂-H₂O-NH₃ | NH₃ is more effective than H₂O at stabilizing product complexes. | semanticscholar.orgnih.govnih.gov |
| SO₂-2NO₂-2H₂O vs. SO₂-2NO₂-H₂O-NH₃ | A system with a 1:1 ratio of NH₃ to H₂O has a lower energy barrier for oxidation than a system with two H₂O molecules. | nih.govnih.gov |
Dinitrogen Tetroxide in Environmental Chemistry and Atmospheric Processes
Contribution to Ozone Depletion Cycles in the Stratosphere
Nitrogen oxides (NOx), a group of compounds that includes nitrogen dioxide, are recognized for their role in stratospheric ozone depletion. vt.edu In the stratosphere, nitrogen dioxide can participate in catalytic cycles that destroy ozone (O₃). While dinitrogen tetroxide itself is less reactive, its dissociation into two NO₂ molecules provides a significant source of this ozone-depleting radical. wikipedia.orgvt.edu The equilibrium between N₂O₄ and NO₂ is temperature-dependent, with higher temperatures favoring the formation of NO₂. wikipedia.org
Role in the Formation of Acid Rain and Photochemical Smog in the Troposphere
In the troposphere, the atmospheric layer closest to the Earth's surface, this compound's alter ego, nitrogen dioxide, is a primary contributor to two major environmental issues: acid rain and photochemical smog. britannica.combritannica.com
Photochemical Smog: Nitrogen dioxide is a crucial ingredient in the formation of photochemical smog, a type of air pollution that appears as a reddish-brown haze, particularly in urban areas. britannica.combritannica.com This process is initiated by the emission of nitrogen oxides, largely from vehicle exhaust and industrial processes. britannica.com In the presence of sunlight, nitrogen dioxide undergoes a series of complex reactions with volatile organic compounds (VOCs) to produce ozone and other harmful secondary pollutants that constitute photochemical smog. britannica.combritannica.com The formation of this smog was first characterized in Los Angeles in the 1950s, a city with high automobile density and ample sunlight. britannica.com
Heterogeneous Uptake on Aerosol Surfaces and Secondary Particle Formation
While direct research on the heterogeneous uptake of this compound is less common, the uptake of a related nitrogen oxide, dinitrogen pentoxide (N₂O₅), on aerosol surfaces is a well-studied process with significant implications for atmospheric chemistry and the formation of secondary particles. mdpi.comcopernicus.org This process is a major pathway for the removal of NOx from the atmosphere at night and leads to the formation of particulate nitrate (B79036). mdpi.com
The efficiency of N₂O₅ uptake, described by the uptake coefficient (γ(N₂O₅)), is highly variable and depends on the composition and properties of the aerosol particles, such as their water content, and the presence of chloride and organic coatings. mdpi.comresearchgate.net For instance, field studies in Beijing observed a significant increase in the N₂O₅ uptake rate during a sandstorm event. mdpi.comproquest.com The heterogeneous hydrolysis of N₂O₅ on aerosol surfaces can produce nitric acid and, in the presence of chloride, nitryl chloride (ClNO₂), which can enhance the production of ozone and other oxidants the following day. mdpi.comcopernicus.org
The formation of secondary aerosols, such as nitrates, from the gas-phase precursors like NOx contributes to fine particulate matter (PM2.5) concentrations, which have adverse effects on human health and can influence climate by acting as cloud condensation nuclei. oup.commdpi.com
Hydrolysis Mechanisms in Atmospheric and Aqueous Environments
The hydrolysis of this compound (as the NO₂ dimer) is considered a potentially significant source of nitrous acid (HONO) in the lower atmosphere. researchgate.net HONO is an important precursor to the hydroxyl radical (OH), a primary daytime oxidant in the troposphere. The reaction is thought to proceed through the formation of an isomer, ONO-NO₂. researchgate.net
In aqueous environments and on wet surfaces, the hydrolysis of nitrogen oxides is a key process. The reaction of nitrogen dioxide with water can form both nitric acid and nitrous acid. wikipedia.org The hydrolysis of dinitrogen pentoxide on aqueous aerosols is a major pathway for the formation of nitric acid in the atmosphere. mdpi.com The presence of water vapor can also facilitate the isomerization of N₂O₄, potentially lowering the energy barrier for subsequent reactions. researchgate.net
Reactive Nitrogen Species (RNS) and their Environmental Implications
This compound is part of a broader group of compounds known as reactive nitrogen species (RNS). nih.gov This group includes nitric oxide (NO) and nitrogen dioxide (NO₂), which are highly reactive and play central roles in atmospheric chemistry. nih.gov The environmental implications of RNS are vast and interconnected.
The continuous cycling of RNS, such as the equilibrium between N₂O₄ and NO₂, drives many of the atmospheric processes discussed. For example, the oxidation of NO to NO₂ and the subsequent reactions of NO₂ are fundamental to the formation of both ozone and acid rain. britannica.combritannica.com Nitric oxide itself is a radical and a key signaling molecule in biological systems, but in the atmosphere, it is a primary pollutant that initiates the chemical reactions leading to smog. nih.govguidetopharmacology.org
The transformation of these primary pollutants into secondary pollutants like ozone and particulate nitrate is a hallmark of the environmental impact of reactive nitrogen. oup.com These secondary pollutants can have far-reaching effects, from local air quality degradation to regional haze and contributions to global climate change. oup.comacs.org
Advanced Applications and Engineering Research of Dinitrogen Tetroxide
Dissociating Gas Cycles in Advanced Power Generation Systems
The characteristic of dinitrogen tetroxide to reversibly dissociate into nitrogen dioxide (NO₂) has prompted research into its application in advanced power generation systems utilizing a "dissociating gas". wikipedia.orgwikidoc.org In these systems, cool this compound is compressed and then heated. This heating causes it to break down into nitrogen dioxide, which has half the molecular weight. wikipedia.orgunacademy.com The hot nitrogen dioxide gas then expands through a turbine, which causes it to cool and lose pressure. wikipedia.orgunacademy.com Further cooling in a heat sink facilitates the recombination of nitrogen dioxide back into this compound. wikipedia.orgunacademy.com This cycle has the potential to significantly improve the efficiency of power conversion equipment. wikipedia.orgwikidoc.org
Supercritical Brayton Cycles for Enhanced Energy Conversion Efficiency
This compound is being investigated for its use as a working fluid in supercritical Brayton cycles, which can lead to substantial increases in power conversion efficiency. wikipedia.orgresearchgate.net In a closed-cycle turbine, this compound is compressed, heated to approximately 500°C where it dissociates into nitrogen dioxide, and then expanded through a turbine. Subsequent cooling to around 20°C allows for the reformation of this compound, recovering a significant portion of the input energy. Thermodynamic modeling suggests that these cycles could be up to 15% more efficient than those using inert gases, a consequence of the variable molecular weight of the working fluid. The higher molecular weight and smaller volumetric expansion ratio of nitrogen dioxide compared to steam allow for more compact turbine designs. wikipedia.org
Optimization with this compound/Carbon Dioxide Mixtures in Solar Thermal Power Plants
Research has explored the use of this compound (N₂O₄) and its mixtures with carbon dioxide (CO₂) as working fluids in supercritical Brayton cycles for solar tower power plants. researchgate.net When N₂O₄ is blended with CO₂, the resulting mixture exhibits a higher critical temperature than pure CO₂. researchgate.net This characteristic enables a condensing cycle even in the high ambient temperatures typical of desert locations where solar power plants are often situated. researchgate.net The use of these mixtures allows for simpler cycle configurations compared to those required for supercritical CO₂ (sCO₂), which can lead to cost reductions while achieving high thermodynamic efficiency. researchgate.net
Oxidizer in Contemporary Rocket Propulsion Systems
This compound is a significant oxidizer in modern rocket propulsion, primarily because it can be stored as a liquid at room temperature. wikipedia.org Its use as a storable oxidizer became prominent in both the United States and the USSR by the late 1950s. wikipedia.org It has been utilized in the engines of numerous spacecraft, including the U.S. Gemini and Apollo missions, the Space Shuttle, and continues to be used for station-keeping in most geostationary satellites and many deep-space probes. wikipedia.orgwikidoc.org It also serves as the primary oxidizer for Russia's Proton rocket. wikipedia.org When used in this context, it is commonly referred to as nitrogen tetroxide (NTO). wikipedia.orgunacademy.com
Hypergolic Propellant Systems with Hydrazine-Based Fuels
This compound is a powerful oxidizer that reacts spontaneously upon contact with various forms of hydrazine-based fuels, a property known as hypergolicity. wikipedia.orgwikipedia.org This spontaneous ignition makes the combination a widely used bipropellant for rockets. wikipedia.org The hypergolic nature of these propellants allows for reliable and repeatable engine ignition, a crucial feature for spacecraft maneuvering thrusters. wikipedia.orgijpsjournal.com
Common hydrazine-based fuels used with this compound include:
Hydrazine (B178648) (N₂H₄) nasa.gov
Monomethylhydrazine (MMH) nasa.govwikipedia.org
Unsymmetrical Dimethylhydrazine (UDMH) nasa.gov
Aerozine 50 , a mixture of 50% UDMH and 50% hydrazine. wikipedia.org
One of the earliest applications of this hypergolic combination was in the Titan family of rockets. wikipedia.org The reaction between hydrazine and this compound is highly energetic, producing nitrogen gas and water, along with a significant amount of heat. ijpsjournal.com
Development and Compositional Analysis of Mixed Oxides of Nitrogen (MON) Propellants
To enhance its properties as a propellant, this compound is often mixed with a small amount of nitric oxide (NO) to create what is known as Mixed Oxides of Nitrogen (MON). unacademy.comwikipedia.org The designation "MONi" indicates the percentage of nitric oxide in the mixture; for instance, MON3 contains 3% nitric oxide by weight. unacademy.comwikipedia.org The addition of nitric oxide inhibits stress-corrosion cracking in titanium alloys, which are commonly used in spacecraft construction. wikidoc.orgunacademy.com
The production of MON involves dissolving nitric oxide gas in liquid this compound. wikipedia.org The nitric oxide reacts with the nitrogen dioxide present in the this compound to form dinitrogen trioxide (N₂O₃). wikipedia.org This results in a mixture that is a solution of dinitrogen trioxide in this compound/nitrogen dioxide. wikipedia.org The addition of nitric oxide also lowers the freezing point of the oxidizer, which is advantageous for space applications. wikipedia.org For example, while pure nitrogen tetroxide freezes at -9°C, MON3 has a freezing point of -15°C, and MON25 freezes at -55°C. wikipedia.org European space programs often use MON 1.3, while NASA has a preference for MON 3. wikipedia.org
A summary of different MON compositions and their properties is presented in the table below:
| Propellant | Composition | Freezing Point |
| NTO | Pure N₂O₄ | -9 °C |
| MON1.3 | 1.3% NO in N₂O₄ | - |
| MON3 | 3% NO in N₂O₄ | -15 °C |
| MON25 | 25% NO in N₂O₄ | -55 °C |
Data sourced from Wikipedia wikipedia.org
Elucidation of Ignition Mechanisms in Hypergolic Systems
The spontaneous ignition of hypergolic propellants like this compound and hydrazine derivatives is a complex process that has been the subject of extensive research. earthlinepublishers.com Hypergolic systems are valued in space propulsion because they allow for the initiation and termination of a propulsive reaction simply by controlling the flow of the propellants through valves. earthlinepublishers.com
The ignition delay, the time between the initial contact of the fuel and oxidizer and the onset of combustion, is a critical performance parameter. earthlinepublishers.com For the combination of monomethylhydrazine and this compound, the specific impulse is high, but research has also focused on developing "green" propellants with lower toxicity. earthlinepublishers.com While some alternative propellants have a slightly lower specific impulse, they may offer an increased density-specific impulse. earthlinepublishers.com
The ignition process in these systems involves rapid and complex chemical reactions. When this compound comes into contact with a hydrazine-based fuel, the reactive nature of the two components leads to an immediate and violent reaction, eliminating the need for an external ignition source. gasdetection.com This reliability is a key reason for their continued use in critical applications such as reaction control systems on spacecraft. wikidoc.org
Catalytic and Inhibitory Roles in Industrial Chemical Processes
This compound (N₂O₄) is a versatile compound that plays a dual role in industrial chemistry, acting as both a catalyst in certain reactions and an inhibitor in others. Its reactivity, particularly its equilibrium with nitrogen dioxide (NO₂), a stable radical, underpins these functions. This section explores the advanced applications and research findings related to the catalytic and inhibitory properties of this compound in various industrial processes.
Catalytic Roles
This compound, often in equilibrium with nitrogen dioxide, serves as a catalyst in several important industrial chemical syntheses. Its catalytic activity is primarily exploited in oxidation and nitration reactions.
Oxidation of Dimethyl Sulfide (B99878) to Dimethyl Sulfoxide (B87167) (DMSO):
A significant industrial application of this compound is as a catalyst in the production of dimethyl sulfoxide (DMSO) from dimethyl sulfide (DMS). itwreagents.comyearnintl.com In this process, oxygen is used as the primary oxidant, and this compound (or mixed nitrogen oxides, NOx) acts as an oxygen transfer agent. researchgate.net The process involves the continuous oxidation of DMS in a liquid phase. google.com
The catalytic cycle essentially involves the oxidation of dimethyl sulfide by nitrogen dioxide. The resulting nitric oxide (NO) is then re-oxidized back to nitrogen dioxide by oxygen, allowing the catalyst to be regenerated and recycled. yearnintl.com This method is considered a cleaner production route compared to processes that use stoichiometric oxidants, as it minimizes waste generation. ncl.res.in
A patented process describes the gasification of liquid this compound under controlled pressure and temperature to generate nitrogen dioxide, which then acts as the catalyst in the oxidation reactor. ncl.res.ingoogle.com This approach is reported to lead to stable reactions and avoid explosion accidents that can be a concern in DMS oxidation. google.com
Interactive Data Table: Process Parameters for Catalytic Oxidation of Dimethyl Sulfide to DMSO
| Parameter | Value | Reference |
| Catalyst | This compound (N₂O₄) / Nitrogen Dioxide (NO₂) | yearnintl.comgoogle.com |
| Reactants | Dimethyl Sulfide (DMS), Oxygen (O₂) | itwreagents.comnih.gov |
| Temperature | 60-80 °C | yearnintl.com |
| Pressure (N₂O₄ gasifier) | 0.2-0.25 MPa | google.com |
| Pressure (surge tank) | 0.15-0.2 MPa | google.com |
| NOx/DMS weight ratio | ~0.01 to ~0.2 | psu.edu |
| Conversion of DMS | >99% | psu.edu |
Nitration of Aromatic Compounds:
This compound is a potent nitrating agent and also functions as a catalyst or is used in catalytic systems for the nitration of aromatic compounds. core.ac.uk A key area of research has been the use of N₂O₄ in conjunction with solid acid catalysts, particularly zeolites, to achieve regioselectivity, often favoring the para-isomer, which is frequently the more desired product in industrial applications. cardiff.ac.ukscispace.com
The use of zeolite catalysts like Hβ and HY with this compound and oxygen has been shown to be effective for the para-selective nitration of halogenobenzenes. core.ac.uk These systems represent a lower-energy and potentially cleaner synthesis route for producing halonitrobenzenes, utilizing an easily recyclable catalyst. core.ac.uk The reactions are typically carried out at low temperatures (e.g., 0 °C) in a solvent such as 1,2-dichloroethane. core.ac.ukcardiff.ac.uk Research has also explored solvent-free conditions using an autoclave under air pressure, which offers further environmental benefits. core.ac.uk
Another catalytic system involves the use of tris(acetylacetonato)iron(III) (Fe(acac)₃) with this compound and oxygen. core.ac.uk While this system can lead to a highly atom-efficient process, it is generally not as regioselective as the zeolite-based systems. google.com
Interactive Data Table: Zeolite-Catalyzed Nitration of Chlorobenzene with this compound and Oxygen
| Zeolite Catalyst (Si/Al ratio) | Reaction Time (h) | Conversion (%) | Yield (%) | ortho (%) | meta (%) | para (%) | Reference |
| None | 50 | 6 | 2 | 39 | 0 | 61 | cardiff.ac.uk |
| Hβ (12.5) | 50 | 100 | 90 | 14 | <1 | 85 | cardiff.ac.uk |
| Naβ (12) | 50 | 100 | 96 | 15 | 0 | 85 | cardiff.ac.uk |
| Kβ (12) | 50 | 97 | 92 | 21 | 0 | 79 | cardiff.ac.uk |
| HY (30) | 50 | 100 | 91 | 16 | 2 | 82 | cardiff.ac.uk |
| H-Mordenite (10.5) | 50 | 36 | 28 | 27 | 0 | 73 | cardiff.ac.uk |
| HZSM-5 (50) | 72 | 44 | 42 | 28 | 2 | 70 | cardiff.ac.uk |
Reaction conditions: 1 g catalyst, 10 mmol chlorobenzene, 30 ml 1,2-dichloroethane, and ca. 10 ml N₂O₄ under oxygen at 0 °C. cardiff.ac.uk
Inhibitory Roles
The radical nature of nitrogen dioxide, which exists in equilibrium with this compound, allows it to act as a radical scavenger. psu.edumdpi.com This property is utilized to inhibit unwanted polymerization reactions in various industrial contexts. Polymerization inhibitors are crucial for the safe storage, transport, and processing of reactive monomers. researchgate.net
Inhibition of Acrylate (B77674) Polymerization:
This compound is known to be an effective inhibitor for the polymerization of acrylates. gasdetection.com The polymerization of acrylic monomers typically proceeds via a free-radical chain mechanism. researchgate.net The inhibitory action of N₂O₄ is attributed to the scavenging of growing polymer radicals by NO₂, which is present in equilibrium. This terminates the chain reaction and prevents the uncontrolled formation of polymers. mdpi.com The reaction of methyl acrylate with this compound and oxygen has been shown to yield various products, including polymeric materials, highlighting the interaction between N₂O₄ and the acrylate system. researchgate.net
Inhibition of Popcorn Polymer Growth:
"Popcorn" polymer is a hard, porous, and rapidly proliferating type of polymer that can cause significant operational problems in chemical plants, such as plugging pipelines and reactors. google.comaiche.org It is a particular issue with conjugated diene monomers like butadiene. google.com The reaction products of this compound with diisobutylene have been cited in patent literature as inhibitors for this type of polymerization. google.comgoogle.comepo.org These adducts are thought to interfere with the popcorn polymer growth mechanism, which is believed to occur from the "inside out" as monomer diffuses into and reacts with active sites within the existing polymer mass. google.com While many inhibitors are effective at preventing the formation of new popcorn polymer "seeds," they are often less effective at stopping the growth of existing seeds. google.com
Research Methodologies and Advanced Analytical Techniques for Dinitrogen Tetroxide
Laboratory Synthesis and Purification Methods for Research Applications
For research purposes, dinitrogen tetroxide is typically synthesized and purified through controlled laboratory procedures to ensure high purity, which is essential for accurate experimental results.
A common laboratory-scale synthesis involves the reaction of concentrated nitric acid with a metal, such as copper. wikipedia.orggoogle.com This reaction produces nitrogen dioxide (NO₂), which exists in equilibrium with this compound. wikipedia.org The resulting gas is then passed through a series of purification steps to remove byproducts and unreacted starting materials.
Synthesis and Purification Steps:
Reaction: Concentrated nitric acid is reacted with copper pellets to generate nitrogen dioxide gas. google.com
Condensation: The evolved gas, a mixture of NO₂ and N₂O₄, is cooled to condense the less volatile N₂O₄ into a liquid. wikipedia.orgsciencemadness.org A brine-cooled liquefier is often used for this purpose. wikipedia.org
Drying: To remove water vapor, which can react with N₂O₄ to form nitric and nitrous acids, the gas stream is passed through a drying agent. wikipedia.orggoogle.com Materials like phosphorus pentoxide or specialized dryers can be employed.
Fractional Distillation: Further purification can be achieved by fractional distillation to separate N₂O₄ from more volatile impurities.
Another laboratory method involves the thermal decomposition of certain metal nitrates. wikipedia.org Additionally, the oxidation of ammonia (B1221849), known as the Ostwald process, can be adapted for laboratory synthesis, where the resulting nitric oxide (NO) is oxidized to NO₂ and subsequently dimerized to N₂O₄. wikipedia.orggoogle.com
Purification techniques are critical as impurities can significantly affect the chemical behavior of N₂O₄. The purity of the final product is often greater than 98.5%. skwp.de
Quantitative Analytical Techniques for Purity and Composition Assessment
To ensure the quality and suitability of this compound for specific applications, several quantitative analytical techniques are employed to assess its purity and composition.
Titrimetric Methods: Titration is a classic and reliable method for quantifying the amount of a substance. For this compound, titrimetric methods can be used to determine the concentration of impurities. For instance, residual nitrogen dioxide in N₂O₄ can be quantified by reacting it with potassium permanganate (B83412) (KMnO₄) in an acidic medium. The concentration of N₂O₄ itself can be determined through methods outlined in military specifications, often involving oxidation and subsequent titration. dla.mil The choice of titrant and solvent is crucial for accuracy; for example, using cerium sulfate (B86663) as an oxidant has been shown to be more accurate than potassium permanganate for analyzing N₂O₄ concentrations in certain mixtures. researchgate.net
Spectroscopic Validation: Spectroscopy provides a non-destructive and highly specific means of validating the purity of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying and quantifying molecular species. This compound has characteristic absorption bands in the infrared spectrum, notably strong N-O stretches. These characteristic peaks can confirm the presence and purity of N₂O₄. FTIR can also detect impurities such as water, nitric acid, and dinitrogen trioxide (N₂O₃). google.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The equilibrium between N₂O₄ (colorless) and NO₂ (brown) can be studied using UV-Vis spectroscopy. utl.pt By measuring the absorbance at specific wavelengths as a function of temperature, the concentration of each species can be determined, allowing for the calculation of the equilibrium constant. utl.pt
Thermal analysis techniques are instrumental in studying the thermal stability, decomposition, and adsorption properties of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to study the desorption of N₂O₄/NO₂ from adsorbent materials, revealing the temperatures at which these species are released. researchgate.net TGA can also be used to investigate the thermal decomposition of N₂O₄ solvates, such as those with iron(III) nitrate (B79036). rsc.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature between a sample and a reference material as a function of temperature. These techniques are used to identify phase transitions and to study the energetics of decomposition reactions. The decomposition of N₂O₄ is an endothermic process, meaning it absorbs heat. brainly.compearson.com
Spectroscopic Techniques for In-Situ Monitoring of Chemical Reactions
In-situ spectroscopic techniques are invaluable for monitoring chemical reactions involving this compound in real-time, providing insights into reaction mechanisms, kinetics, and the formation of transient species. spectroscopyonline.comutwente.nl
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: ATR-FTIR is particularly useful for studying reactions in the condensed phase or at interfaces. ebi.ac.uk It allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by their characteristic infrared absorptions. utwente.nl This technique has been used to study the kinetics of adsorbed species in reactions involving N₂O₄. ebi.ac.uk
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring. It is particularly advantageous for studying aqueous systems due to the weak Raman scattering of water.
Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is a surface-sensitive technique used to study thin films and adsorbed species on reflective substrates. spectroscopyonline.com It has been employed to investigate the isomers of N₂O₄ and their relative abundances under different experimental conditions. nih.gov
Diffusion Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): In-situ DRIFTS is used to study the interaction of gases, like N₂O₄, with solid surfaces, providing information on adsorption and surface reactions. researchgate.net
These in-situ techniques enable researchers to follow the progress of a reaction without the need for sampling, which can disturb the system and may not be feasible for fast reactions or unstable intermediates. spectroscopyonline.com
Kinetic Studies and Determination of Reaction Rate Coefficients
Understanding the kinetics of reactions involving this compound is crucial for predicting its behavior in various systems. Kinetic studies focus on determining reaction rates, rate laws, and the factors that influence them, such as temperature and pressure.
The rate of the reversible decomposition of N₂O₄ to NO₂ is a classic example of a kinetic study. utl.pt The forward reaction is endothermic, and the equilibrium shifts towards NO₂ at higher temperatures. wikipedia.orgstackexchange.com
Experimental Approaches for Kinetic Studies:
Flow Tube Reactors: Pulsed photolysis flow-tube reactors coupled with mass spectrometry can be used to study the kinetics of gas-phase reactions of N₂O₄ with other species. ebi.ac.uk
Spectrokinetic Studies: Combining spectroscopy with kinetic measurements allows for the determination of rate constants. For example, UV spectroscopy can be used to monitor the concentration of reactants and products over time in the reaction of N₂O₄ with alcohols. researchgate.net
Computational Modeling: Ab initio molecular orbital calculations and density functional theory (DFT) are used to predict reaction mechanisms and calculate rate constants. ebi.ac.uk These theoretical studies complement experimental findings and can provide insights into reaction pathways that are difficult to probe experimentally. researchgate.net
The rate coefficients for various reactions of N₂O₄ have been determined under different conditions. For example, the rate constant for the isomerization of N₂O₄ to ONO-NO₂ has been estimated using transition state theory, with a calculated value of 1.2 x 10⁻² s⁻¹ in the aqueous phase at 373 K. researchgate.netacs.orgnih.gov
Isotopic Labeling and Tracing Experiments in Reaction Mechanism Studies
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By substituting an atom with one of its heavier, non-radioactive isotopes (e.g., ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), researchers can follow the labeled atom's path.
In the context of this compound, isotopic labeling can be used to:
Distinguish between different reaction pathways: For example, in the study of dinitrogen pentoxide (N₂O₅) decomposition, ¹⁵N labeling can help differentiate between homolytic and heterolytic bond cleavage.
Determine molecular structures: Rotational spectroscopy of isotopically substituted N₂O₄ has been used to determine its gas-phase structure with high precision. ebi.ac.uk The observation of rotational transitions for various ¹⁵N and ¹⁸O substituted isotopologues has provided detailed information about bond lengths and angles. ebi.ac.uk
Investigate reaction mechanisms: By analyzing the distribution of isotopes in the products, one can deduce the mechanism of the reaction. For instance, isotopic labeling can help understand the mechanism of hydrolysis of NO₂ and N₂O₄. ebi.ac.uk
Analytical Techniques for Isotopic Analysis:
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, making it ideal for detecting and quantifying isotopically labeled molecules. Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between different isotopes of an element, providing information about the chemical environment of the labeled atom. It has been used in combination with titration to analyze mixtures containing N₂O₄. researchgate.netresearchgate.net
Microwave Spectroscopy: This technique provides very precise structural information by measuring the rotational transitions of molecules. It has been instrumental in characterizing the structures of different isotopologues of N₂O₄. researchgate.net
Gas Chromatography for Reaction Product Analysis
Gas chromatography (GC) is a valuable analytical technique for the qualitative and quantitative analysis of reaction products in chemical processes involving this compound (N2O4). However, the direct analysis of N2O4 and its equilibrium species, nitrogen dioxide (NO2), presents significant challenges due to their high reactivity. dlr.de
The primary difficulty in using GC for N2O4 analysis stems from the equilibrium 2NO2 ⇌ N2O4. This equilibrium is temperature and pressure-dependent, which can shift during the analytical process, leading to inaccurate quantification. dlr.de Furthermore, nitrogen dioxide is a strong oxidizer and can react with the stationary phases of many GC columns, particularly porous polymers. dlr.de This reactivity can lead to the degradation of the column, peak tailing, and the formation of artifacts, such as ethylene (B1197577) in the case of certain polymer-based columns, which complicates the interpretation of chromatograms. dlr.de
Despite these challenges, GC is effectively employed to analyze the stable products of reactions where this compound is a reactant. For instance, in nitration reactions of aromatic compounds like chlorobenzene, GC analysis is used to determine the yield and isomeric distribution of the resulting nitroaromatic products. ebi.ac.uk In such applications, the focus is on quantifying the converted substrates and the stable nitro-compounds formed, rather than the direct measurement of the unreacted N2O4.
To overcome the challenges of analyzing reactive nitrogen species, specific GC methodologies have been developed. These may include the use of inert column materials and specialized detectors. For the analysis of gaseous products from reactions involving N2O4, such as nitric oxide (NO), nitrous oxide (N2O), and other nitrogen oxides, careful selection of the GC column and operating conditions is crucial. rsc.org While N2O is relatively straightforward to analyze on porous polymer columns, NO presents a challenge due to its co-elution with permanent gases and poor peak shape on many adsorbents. dlr.de
The table below summarizes the challenges and applications of GC in the context of this compound chemistry.
| Analytical Target | GC Methodological Challenge/Application | Key Findings/Considerations |
| This compound (N2O4) / Nitrogen Dioxide (NO2) | High reactivity, equilibrium shifts, and interaction with column materials. | Direct analysis is difficult. NO2 can react with porous polymer columns. dlr.de |
| Nitration Reaction Products (e.g., nitrochlorobenzene) | Analysis of stable organic products. | GC is used to determine product yield and isomer distribution. ebi.ac.uk |
| Gaseous Reaction Products (NO, N2O, etc.) | Separation and detection of reactive and permanent gases. | N2O is easily analyzed; NO is more challenging due to co-elution and peak shape issues. dlr.dersc.org |
Cryogenic and High-Pressure Experimental Setups for Extreme Condition Research
The study of this compound (N2O4) under extreme conditions of temperature and pressure provides critical insights into its behavior as a powerful oxidizer and its applications in fields such as rocketry and advanced power generation. wikipedia.orgosti.gov
Cryogenic Research:
Research at cryogenic temperatures is essential for understanding the fundamental reaction mechanisms of N2O4. Experimental setups for these studies often involve cryo-thermostats and spectroscopic analysis techniques. For example, the reaction of ethylene with N2O4 has been investigated at temperatures as low as -40 °C. nih.govresearchgate.net In these experiments, the condensed reaction products are analyzed using infrared (IR) spectroscopy to identify the formation of organic nitro compounds and nitrates. nih.govresearchgate.net To monitor the thermal behavior of such reactions, thermographic analysis is employed, where the temperature of the reactive mixture is heated at a constant rate. nih.govresearchgate.net This allows for the determination of the temperature range in which reactions occur.
Ultra-high vacuum (UHV) setups are also utilized in cryogenic research to study surface reactions. In these experiments, solid NO2 is exposed to other reactants, and the products, including N2O4, are monitored using techniques like Fourier Transform Reflection Absorption Infrared Spectroscopy (FT-RAIRS) and Temperature Programmed Desorption (TPD) with mass spectrometry. ebi.ac.uk
High-Pressure Research:
High-pressure studies of this compound are often motivated by its role as a rocket propellant oxidizer and its potential use in advanced power generation systems. wikipedia.orgnasa.gov The equilibrium between N2O4 and NO2 is significantly affected by pressure; increased pressure favors the formation of the colorless N2O4, while lower pressure shifts the equilibrium towards the brown NO2 gas. rsc.org This behavior is a key principle in designing systems that utilize this equilibrium.
Experimental setups for high-pressure research include:
Shock Tubes: These instruments are used to study ignition delay times and reaction kinetics at high temperatures and pressures. dlr.de A shock wave is used to rapidly heat and compress a gas mixture containing N2O4 or its decomposition products, and the subsequent reactions are monitored using pressure sensors and optical diagnostics. dlr.de
High-Pressure Burner Systems: These are employed to measure properties like laminar flame speed of propellant mixtures under high-pressure conditions. dlr.de
Sealed Gas Syringes: For demonstrating the effects of pressure on the N2O4/NO2 equilibrium, a simple setup involving a sealed gas syringe containing the equilibrium mixture can be used. rsc.org Compressing the gas darkens the color initially due to increased concentration, but it then becomes paler as the equilibrium shifts towards the colorless N2O4. rsc.org
In the context of rocket propulsion, N2O4 is often stored as a liquid under pressure. nih.gov Research also focuses on its hypergolic (spontaneous ignition) reactions with fuels like hydrazine (B178648) and its derivatives under various pressure conditions. For power generation, the concept of a "dissociating gas" cycle is explored, where cool, compressed N2O4 is heated, causing it to dissociate into NO2. This hot gas then expands through a turbine. wikipedia.org
The table below summarizes some of the experimental setups and their applications in studying this compound under extreme conditions.
| Condition | Experimental Setup | Analytical Techniques | Research Focus |
| Cryogenic | Cryo-thermostat with reaction cell | Infrared (IR) Spectroscopy, Thermography | Reaction of N2O4 with olefins at low temperatures. nih.govresearchgate.netresearchgate.net |
| Cryogenic | Ultra-High Vacuum (UHV) Chamber | FT-RAIRS, TPD with Mass Spectrometry | Surface reactions of solid NO2 and formation of N2O4. ebi.ac.uk |
| High-Pressure | Shock Tube | Pressure sensors, Optical emission spectroscopy | Ignition delay times and reaction kinetics. dlr.de |
| High-Pressure | High-Pressure Burner | Not specified | Laminar flame speed of propellants. dlr.de |
| High-Pressure | Sealed Gas Syringe | Visual Observation | Demonstration of Le Chatelier's principle on the N2O4/NO2 equilibrium. rsc.org |
Historical Development of Dinitrogen Tetroxide Understanding in Chemistry
Early Experimental Discoveries and Characterization
The initial encounters with the complex nitrogen-oxygen system, which includes dinitrogen tetroxide, date back to the late 18th and early 19th centuries with the foundational work on nitrogen oxides. However, the specific characterization of this compound as a distinct chemical entity in equilibrium with nitrogen dioxide (NO₂) was a gradual process. Early chemists observed that the brown gas produced by the reaction of nitric acid with metals like copper would become paler and eventually colorless upon cooling, and the color would return upon heating. nih.gov This phenomenon was a key clue to the existence of a temperature-dependent equilibrium between two different species.
Dulong first characterized nitrogen dioxide in the 19th century. utl.pt The understanding that this colored gas, NO₂, dimerizes to form the colorless this compound, N₂O₄, at lower temperatures became a classic example of chemical equilibrium. nih.govutl.pt Laboratory-scale synthesis, often involving the reaction of concentrated nitric acid with copper, allowed for the initial study of its physical properties. utl.ptwikipedia.org These early experiments established its low boiling point and its existence as a reddish-brown liquid at room temperature under pressure, which is actually an equilibrium mixture of N₂O₄ and NO₂. nih.gov
Evolution of Structural and Bonding Concepts
The true nature of this compound's structure and bonding has been a subject of considerable theoretical and experimental investigation. Initially, the molecule was conceived as two nitro groups (-NO₂) joined together. wikipedia.org This simple model, however, did not fully explain the observed properties, particularly the unusually long and weak nitrogen-nitrogen bond.
Experimental techniques such as gas-phase electron diffraction and rotationally resolved infrared spectroscopy have been crucial in determining the molecule's geometry. vt.edu These studies revealed that this compound is a planar molecule with a notable N-N bond distance of approximately 1.78 Å, which is significantly longer than a typical N-N single bond (around 1.45 Å). wikipedia.org The N-O bond distances are about 1.19 Å. wikipedia.org The planarity of the molecule and the long N-N bond have been focal points of theoretical modeling.
The weakness of the N-N bond is attributed to a combination of factors, including the delocalization of the bonding electron pair across the entire molecule and significant electrostatic repulsion between the doubly occupied molecular orbitals of the two NO₂ units. wikipedia.org This results in what can be described as an exceptionally weak σ bond. wikipedia.org More advanced computational studies, including ab initio calculations, have been employed to predict the equilibrium geometry, vibrational frequencies, and the energy of fragmentation into two NO₂ molecules. vt.edu These theoretical approaches have largely confirmed the experimental findings, providing a deeper understanding of the electronic structure and the biradical nature of the N₂O₄ molecule. vt.edu The development of molecular orbital theory provided a framework for understanding the bonding in N₂O₄, moving beyond simple Lewis structures to a more nuanced picture of delocalized electrons. canterbury.ac.nz
Recent advanced spectroscopic and computational work has even identified an asymmetric, trans-N₂O₄ isomer with an ON-O-NO₂ linkage, further expanding the understanding of this complex molecule. ebi.ac.ukresearchgate.net
Key Milestones in Reaction Mechanism Elucidation
The reactivity of this compound is central to its utility and has been extensively studied. A key aspect of its chemistry is its role as an intermediate in the production of nitric acid. In this process, N₂O₄ reacts with water to produce both nitric acid and nitrous acid. wikipedia.org The subsequent reactions of the nitrous acid and the re-oxidation of nitric oxide to nitrogen dioxide, which then dimerizes back to this compound, complete the cycle. wikipedia.org
The mechanisms of its reactions, particularly its hydrolysis and its role as an oxidizing agent, have been elucidated over time. For instance, it's understood that this compound is more reactive towards water than nitrogen dioxide is. taylorandfrancis.com The study of its isomerization to ONO-NO₂ has provided insights into its heterogeneous hydrolysis on surfaces. acs.org
The hypergolic (spontaneous) reaction of this compound with hydrazine-based fuels is of paramount importance in rocket propulsion. The elucidation of the reaction mechanism between N₂H₄ and N₂O₄ has been a significant area of research, revealing complex, multi-step processes that lead to rapid ignition. ebi.ac.ukresearchgate.net Studies have shown that the N₂H₃ + NO₂ reaction is a key step in the early stages of this hypergolic ignition. ebi.ac.uk The kinetics of these reactions, often studied using techniques like pulsed photolysis flow-tube reactors coupled with mass spectrometry, have provided critical data for understanding and modeling rocket engine performance. ebi.ac.uk
Historical Context of Industrial and Propulsion Applications
The industrial significance of this compound is primarily linked to its role as an intermediate in the Ostwald process for manufacturing nitric acid, a large-scale industrial chemical. wikipedia.org In this process, ammonia (B1221849) is oxidized to nitric oxide, which is then oxidized to nitrogen dioxide. The nitrogen dioxide then dimerizes to form this compound, which is absorbed in water to produce nitric acid. wikipedia.org
The most prominent application of this compound, however, is as a storable oxidizer for rocket propellants. Its ability to be stored as a liquid at near room temperature makes it highly advantageous for many rocket systems. wikipedia.org Research into its use as a rocket propellant oxidizer began as early as the 1920s. purdue.edu German scientists conducted research on its usability during World War II, though it was used to a limited extent. wikipedia.org
By the late 1950s, this compound, often referred to as NTO, became the oxidizer of choice for many rocket programs in both the United States and the USSR. wikipedia.orgnasa.govnasa.gov It is hypergolic with hydrazine (B178648) and its derivatives (like monomethylhydrazine and unsymmetrical dimethylhydrazine), meaning they ignite on contact, which simplifies engine design. wikipedia.orgnasa.gov This property was utilized in the Titan family of rockets, which were initially developed as intercontinental ballistic missiles (ICBMs) and later used as launch vehicles for numerous spacecraft. wikipedia.orgnasa.gov this compound has been a key propellant in launch escape systems, reaction control systems, and main propulsion systems for in-space applications. purdue.edu Its use has also been explored in advanced power generation systems as a dissociating gas. wikipedia.org
Q & A
Q. What is the molecular structure and bonding configuration of dinitrogen tetroxide, and how do these properties influence its reactivity?
this compound (N₂O₄) has a planar geometry with two nitro groups (-NO₂) connected by a single N–N bond. The bond distances are 1.78 Å (N–N) and 1.19 Å (N–O), and the molecule exhibits resonance stabilization. This structure enables reversible dissociation into NO₂ (2 NO₂ ⇌ N₂O₄), which underpins its equilibrium behavior and redox reactivity. Computational studies (e.g., SMILES: O=N(=O)N(=O)=O, InChIKey: WFPZPJSADLPSON-UHFFFAOYSA-N) confirm the delocalized electron density across the O–N–N–O framework .
Q. What experimental methods are used to synthesize and purify this compound in laboratory settings?
N₂O₄ is synthesized via:
- Oxidation of NO₂ gas followed by condensation at low temperatures (<21.3°C).
- Reaction of concentrated nitric acid (HNO₃) with copper metal, producing NO₂ gas that dimerizes upon cooling.
- Electrolysis of nitric acid–N₂O₄ mixtures, optimized at 45% N₂O₄ concentration and 6°C for high current efficiency . Purification involves fractional distillation under inert atmospheres to minimize contamination by NO or HNO₃.
Q. How do thermodynamic parameters govern the equilibrium between N₂O₄ and NO₂, and how is the equilibrium constant calculated?
The equilibrium constant K for N₂O₄ ⇌ 2 NO₂ is derived using Gibbs free energy data (ΔG°). At 25°C, K = 6.9, calculated as:
where ΔG° = 4.73 kJ/mol, R = 8.314 J/(mol·K), and T = 298 K. Experimental validation uses UV-Vis spectroscopy to monitor NO₂ concentration changes .
Q. How does the addition of co-solvents modify the solvent properties of liquid N₂O₄?
Co-solvents like nitromethane (CH₃NO₂) increase the dielectric constant (ε = 37), enhancing N₂O₄’s self-ionization:
This property is critical for dissolving ionic compounds in non-aqueous synthesis. Conductivity measurements and Raman spectroscopy track ion-pair formation .
Advanced Research Questions
Q. What computational approaches resolve contradictions in the potential energy surface (PES) of N₂O₄ isomer interconversion?
First-principles studies (e.g., CCSD(T)/CBS) address limitations of density functional theory (DFT) in modeling static correlation effects. Five isomers (e.g., cis-ONO-NO₂, trans-ONO-NO₂) are analyzed using reaction path sampling, revealing transition states and activation energies. Discrepancies arise in bond dissociation barriers due to multi-reference character, necessitating coupled-cluster methods for accuracy .
Q. How does confinement in porous materials like zeolites alter the adsorption equilibrium of N₂O₄/NO₂ mixtures?
Reactive Monte Carlo (RxMC) simulations show zeolite topology (e.g., FAU, MOR) enhances N₂O₄ dimerization by 20–30% compared to bulk phases. MOR zeolite exhibits selective NO₂ adsorption at specific sites due to pore geometry, validated via adsorption isotherms and in situ IR spectroscopy .
Q. What methodologies assess the long-term compatibility of N₂O₄ with structural alloys like GH4169 for aerospace applications?
Accelerated aging tests involve soaking GH4169 in N₂O₄ for 1 year under controlled pressure (1–5 atm) and temperature (-11°C to 21°C). Post-test analysis includes:
- Tensile testing to evaluate mechanical degradation.
- SEM/EDS for surface corrosion and oxide layer composition. Results show Class-I compatibility (≤5% yield strength loss) under standard conditions .
Q. How do electrolysis parameters influence the electro-oxidation of N₂O₄ to dinitrogen pentoxide (N₂O₅)?
Using RuO₂-IrO₂/Ti anodes and IrO₂/Ti cathodes in a semi-continuous reactor, optimal conditions are:
Q. What mechanisms explain N₂O₄’s role in dissociating gas cycles for advanced power generation?
In closed-cycle turbines, N₂O₄ is compressed, heated to 500°C (dissociating into NO₂), and expanded through a turbine. Post-expansion cooling (20°C) reforms N₂O₄, recovering 70% of input energy. Thermodynamic modeling shows a 15% efficiency gain over inert gases due to variable molecular weight effects .
Q. How do reaction kinetics and mass transfer govern N₂O₄ absorption in nitric acid systems?
Absorption follows a first-order rate law:
where k = 0.045 s⁻¹ (bubble-cap trays) and D = 1.2×10⁻⁹ m²/s (diffusion coefficient). Henry’s law constants (H = 0.12 m³·atm/kmol) are derived from gas-liquid chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
